Monolaurin's effectiveness stems from its amphipathic structure—a hydrophilic glycerol head and a hydrophobic lauric acid tail. This enables the molecule to incorporate into lipid bilayers, primarily targeting microbial membranes [1] [2].
The table below summarizes the core mechanisms and key supporting evidence.
| Mechanism | Description | Key Research Evidence |
|---|---|---|
| Membrane Integration & Destabilization | Amphipathic structure inserts into lipid bilayer, increasing permeability, causing leakage of cellular contents, and ultimately leading to cell lysis [1]. | Demonstrated against Gram-positive bacteria (e.g., S. aureus) and enveloped viruses (Herpes simplex, Influenza) [1] [2]. |
| Viral Envelope Disintegration | Directly dissolves the lipid envelope of viruses, rendering them non-infectious. This is a physical, virucidal action [1] [3]. | >99.9% infectivity reduction observed in human RNA/DNA enveloped viruses; electron microscopy confirms structural disintegration [1] [3]. |
| Inhibition of Viral Replication | Interferes with later stages of viral replication cycle, including maturation and binding of viral proteins to the host cell membrane [3]. | Shown to inhibit Junin virus maturation and prevent binding of vesicular stomatitis virus proteins [3]. |
| Biofilm Disruption | Eradicates pre-formed biofilms and inhibits new biofilm formation by reducing bacterial attachment and downregulating biofilm-associated genes [1] [4]. | Effective against MRSA and S. epidermidis biofilms; causes morphological changes like cell elongation and swelling [1] [5] [4]. |
This compound exhibits broad-spectrum activity, but its efficacy varies significantly between microbial types.
| Category | Pathogen Examples | Efficacy / Notes |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus (including MRSA), Streptococcus spp., Bacillus spp., Clostridium perfringens [1] [5]. | Highly effective. MIC against S. aureus ranges from 250–2000 µg/ml [5]. |
| Gram-negative Bacteria | Helicobacter pylori, Escherichia coli (under specific conditions) [1] [3]. | Variable efficacy; robust outer membrane with LPS often confers resistance [1]. |
| Enveloped Viruses | Herpes Simplex Virus (HSV), Influenza, SARS-CoV-2, HIV-1, Epstein-Barr Virus (EBV) [1] [3] [2]. | Highly effective due to reliance on lipid envelope for infectivity. |
| Fungi/Yeast | Candida albicans [1]. | Effective; reduces biofilm viable cell counts and downregulates host inflammatory response [1]. |
| Synergistic Combinations | β-lactam antibiotics (e.g., against S. aureus) [5]. | 83.3%-100% synergism rate; significantly reduces MIC of both agents and suppresses β-lactamase (blaZ) gene expression [5]. |
A key feature of this compound is its selectivity. It preferentially targets pathogens while sparing beneficial gut flora like Lactobacillus and Bifidobacterium species, a property thought to mimic its natural role in shaping the infant microbiome in human breast milk [1].
For researchers aiming to validate these mechanisms, here are standard methodologies from recent literature.
The agar dilution method is commonly used to determine the MIC of this compound against bacterial pathogens [5].
The microtiter plate (crystal violet) assay is standard for evaluating biofilm inhibition and eradication [4].
A Scanning Electron Microscope (SEM) can directly visualize the disruptive effects of this compound.
For a visual summary of the experimental workflow to study this compound's effects, refer to the diagram below.
While membrane disruption is the primary mechanism, this compound also exhibits immunomodulatory properties. At higher concentrations, it can integrate into mammalian T-cell membranes, suppressing excessive activation and cytokine release, which suggests a potential role in calming hyperactive immune responses [1].
| Microorganism | Gram Stain | Reported MIC/MBC/MFC Values | Key Findings & Context |
|---|
| Staphylococcus aureus | Gram-positive | GML MIC: ~0.05-0.25 mM (approx. 0.02-0.1 mg/mL) [1] [2] TGML MIC: 0.08 mg/mL [3] | Highly susceptible; GML is ≥200x more bactericidal than lauric acid; prevents biofilm formation and inhibits exotoxin production at sub-inhibitory concentrations [1] [2]. | | Streptococcus pyogenes | Gram-positive | GML MIC: ~0.05 mM (approx. 0.02 mg/mL) [1] | Highly susceptible; GML shows greater bactericidal activity than against S. aureus [1]. | | Bacillus subtilis | Gram-positive | N/A | Human milk (high in GML) showed strong inhibition; used as a positive control due to known high susceptibility to GML [2]. | | Listeria monocytogenes | Gram-positive | TGML MIC: 0.04 mg/mL [3] | Highly susceptible to the triglycerol derivative [3]. | | Clostridium perfringens | Gram-positive (Anaerobic) | N/A | Growth was inhibited by human milk (a source of GML) [2]. | | Escherichia coli | Gram-negative | TGML MIC: 0.16 mg/mL [3] GML alone: Often not effective, even at 3000 µg/mL [2] | Susceptible to TGML. Natural GML in human milk inhibits growth, suggesting synergy with other milk compounds. Intrinsic resistance is linked to lipopolysaccharide (LPS) layer [2] [3]. | | Salmonella typhimurium | Gram-negative | TGML MIC: 0.16 mg/mL [3] | Susceptible to the triglycerol derivative [3]. | | Haemophilus influenzae | Gram-negative (LOS) | N/A | GML prevents biofilm formation and is bactericidal in mature biofilms [1]. | | Pseudomonas aeruginosa | Gram-negative | N/A | Naturally most resistant; susceptibility greatly enhanced in acidic pH (5.0-6.0) and with cation chelators (e.g., EDTA) [1]. | | Candida albicans | Fungus (Yeast) | Monolaurin MIC: 62.5-125 µM (approx. 0.02-0.04 mg/mL) [4] TGML MIC: 0.64 mg/mL [3] | this compound significantly reduces biofilm viability (at 10-20x MIC) and downregulates host pro-inflammatory cytokines (IL-1α, IL-1β) in a co-culture model [4] [3]. | | Cryptococcus neoformans | Fungus (Yeast) | TGML MIC: 1.25 mg/mL [3] | Susceptible to the triglycerol derivative [3]. |
The following diagram illustrates the primary mechanisms by which GML exerts its antimicrobial and anti-inflammatory effects, as revealed by in vitro studies.
GML's multimodal mechanism of action against pathogens and host inflammation.
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
This is a standard broth microdilution method used to determine the lowest concentration that inhibits visible growth (MIC) and kills the microorganism (MFC/MBC) [4] [1].
This protocol evaluates GML's efficacy against mature biofilms, which are often more resistant to antimicrobials [4].
Glycerol monolaurate (GML), also known as this compound, is a natural monoglyceride consisting of a twelve-carbon lauric acid chain attached to a glycerol backbone via an ester linkage. As a compound Generally Recognized as Safe (GRAS) by the FDA, it finds widespread use in food, cosmetic, and pharmaceutical formulations. Recent research has revealed that beyond its well-established broad-spectrum antimicrobial properties, GML exhibits significant immunomodulatory capabilities, particularly in regulating key inflammatory cytokines including IL-1α and IL-6. These cytokines are pivotal in the pathogenesis of inflammatory diseases, and their dysregulation is associated with conditions ranging from periodontal disease to inflammatory bowel disease and viral infections.
The therapeutic interest in GML stems from its dual functionality as both an antimicrobial and anti-inflammatory agent, positioning it as a promising candidate for managing complex inflammatory conditions where infection and inflammation are intertwined. This whitepaper provides a comprehensive technical analysis of GML's mechanisms in modulating IL-1α and IL-6, synthesizing data from recent in vitro and in vivo studies, detailing experimental methodologies, and presenting quantitative data in accessible formats for research and development applications.
This compound exhibits directional cytokine regulation that varies by cell type, demonstrating sophisticated immunomodulatory capabilities rather than generalized immunosuppression. In human gingival fibroblasts exposed to Aggregatibacter actinomycetemcomitans, GML treatment (25-50 μM) significantly decreased expression of IL-1α, IL-6, IL-18, and TNF-α. Conversely, in keratinocytes within the same model system, GML treatment resulted in divergent responses, suppressing IL-1α while enhancing expression of IL-6, IL-18, and TNF-α [1]. This cell-type specific regulation suggests GML can fine-tune immune responses based on tissue context, potentially enhancing epithelial barrier defenses while suppressing stromal inflammation.
In intestinal inflammation models, GML administration (500 mg·kg⁻¹) to DSS-induced colitis mice significantly reduced colonic expression of pro-inflammatory factors including TNF-α, IL-1β, and IL-1α while simultaneously increasing expression of anti-inflammatory cytokines IL-10 and TGF-β [3]. This balanced modulation of both pro- and anti-inflammatory mediators indicates GML promotes resolution of inflammation rather than simply blocking inflammatory pathways. The coordinated cytokine regulation correlates with improved clinical outcomes including reduced weight loss, decreased colon shortening, and attenuated splenomegaly in experimental colitis.
This compound's antimicrobial effects contribute to its anti-inflammatory properties by reducing the microbial stimulus for inflammation. Against Candida albicans biofilms, GML demonstrates potent antifungal activity with MIC values ranging from 62.5-125 μM and MFC values of 125-250 μM. Notably, in co-culture models of oral fibroblasts with C. albicans, GML treatment significantly downregulated IL-1α and IL-1β expression while simultaneously reducing fungal burden [5]. This dual functionality addresses both the infectious trigger and subsequent inflammatory response, representing a comprehensive therapeutic approach.
The structural basis for GML's immunomodulatory activity has been systematically investigated through structure-activity relationship studies. Analogs with 12-14 carbon acyl chains effectively inhibit T-cell receptor-induced calcium signaling and cytokine production, while shorter chains (8-10 carbons) show diminished activity [4]. Similarly, ester linkage and a single laurate group at any position on the glycerol backbone are essential for maximal immunomodulatory potency, with dilaurin derivatives showing significantly reduced activity. These findings provide guidance for pharmaceutical development of GML-based therapeutics.
This compound exerts its anti-inflammatory effects through multi-pathway inhibition of key pro-inflammatory signaling cascades. In DSS-induced colitis models, GML treatment significantly suppressed activation of both the MAPK and NF-κB signaling pathways [3]. These pathways represent critical regulators of inflammatory gene expression, including cytokines such as IL-1α and IL-6. The inhibition of these signaling hubs explains GML's broad effects on multiple inflammatory mediators rather than single cytokine targets.
Table 1: this compound Effects on Key Signaling Pathways
| Pathway | Effect of this compound | Downstream Consequences | Experimental Model |
|---|---|---|---|
| NF-κB | Suppression of activation | Reduced expression of pro-inflammatory cytokines | DSS-induced colitis in mice [3] |
| MAPK | Inhibition of phosphorylation | Decreased activation of AP-1 and other transcription factors | DSS-induced colitis in mice [3] |
| TCR Signaling | Disruption of LAT clustering | Impaired calcium flux and cytokine production | Human primary T cells [4] |
| Membrane Dynamics | Increased lipid order | Altered spatial organization of signaling complexes | Human primary T cells [4] |
This compound directly influences immune cell populations in inflamed tissues, contributing to its anti-inflammatory effects. In lamina propria mononuclear cells (LPMCs) isolated from DSS-colitis mice, GML treatment significantly reduced populations of Th17 cells, neutrophils, and macrophages [3]. These cell types are key drivers of inflammation in IBD and other inflammatory conditions. Th17 cells specifically produce IL-17, a cytokine that synergizes with IL-1 and IL-6 to perpetuate inflammatory circuits. By reducing these critical cellular mediators, GML disrupts the self-sustaining cycles of inflammation.
The membrane-mediated mechanism represents a novel approach to immunomodulation. GML incorporates into cellular membranes and increases both ordered and disordered lipid domains, altering the spatial organization of signaling complexes [4]. This membrane restructuring disrupts the formation of phosphorylated LAT (linker for activation of T cells) clusters essential for T-cell receptor signaling, thereby inhibiting downstream calcium flux and cytokine production without inducing cellular toxicity. This physical mechanism may explain the broad yet specific immunomodulatory profile of GML across different cell types.
Table 2: Quantitative Effects of this compound on Inflammatory Cytokines
| Cytokine | Experimental Model | GML Concentration/Dose | Effect | Reference |
|---|---|---|---|---|
| IL-1α | HGF-1 fibroblasts + Aa | 25-50 μM | Decreased expression | [1] |
| IL-1α | Keratinocytes + Aa | 25-50 μM | Decreased expression | [1] |
| IL-1α | Oral fibroblasts + C. albicans | 1,250-2,500 μM | Significant downregulation | [5] |
| IL-6 | HGF-1 fibroblasts + Aa | 25-50 μM | Decreased expression | [1] |
| IL-6 | Keratinocytes + Aa | 25-50 μM | Increased expression | [1] |
| IL-1β | Oral fibroblasts + C. albicans | 1,250-2,500 μM | Significant downregulation | [5] |
| TNF-α | HGF-1 fibroblasts + Aa | 25-50 μM | Decreased expression | [1] |
| TNF-α | DSS-induced colitis mice | 500 mg·kg⁻¹ | Reduced expression | [3] |
| IL-10 | DSS-induced colitis mice | 500 mg·kg⁻¹ | Increased expression | [3] |
| TGF-β | DSS-induced colitis mice | 500 mg·kg⁻¹ | Increased expression | [3] |
Table 3: Antimicrobial Effects of this compound
| Pathogen | Model System | MIC/MFC | Effect on Biofilm | Reference |
|---|
| Candida albicans | In vitro susceptibility | MIC: 62.5-125 μM MFC: 125-250 μM | Significant reduction at 1,250-2,500 μM | [5] | | Aggregatibacter actinomycetemcomitans | In vitro susceptibility | Not specified | Antimicrobial activity demonstrated | [1] | | Staphylococcus aureus | In vitro susceptibility | Not specified | Inhibited growth in human milk | [2] | | Escherichia coli | In vitro susceptibility | Not specified | Inhibited growth in human milk | [2] | | Seneca Valley Virus | In vitro and piglets | Not specified | Inhibited viral replication by up to 80% in vitro | [6] |
Cell Culture and Treatment Conditions:
Cytokine Protein Detection:
Colitis Induction and Treatment:
Immune Cell Isolation and Analysis:
IL-6 Signaling Pathways: this compound preferentially inhibits pro-inflammatory trans-signaling over regenerative classic signaling [7].
Structure-Activity Relationship: Specific structural features essential for GML's immunomodulatory effects [4].
The dual antimicrobial and anti-inflammatory properties of this compound position it as a promising therapeutic candidate for conditions characterized by concurrent infection and inflammation. In periodontal disease, GML's ability to inhibit Aggregatibacter actinomycetemcomitans while differentially modulating cytokine responses in epithelial and stromal cells addresses both the etiological agent and tissue-destructive inflammation [1]. For inflammatory bowel disease, GML's coordinated suppression of pro-inflammatory cytokines (IL-1α, IL-6, TNF-α), inhibition of NF-κB and MAPK signaling, and promotion of beneficial gut microbiota demonstrate multi-modal therapeutic action [3].
The favorable safety profile of GML, supported by its GRAS designation and natural presence in human breast milk (at concentrations up to 3 mg/mL), facilitates clinical translation [2]. Formulation strategies to enhance bioavailability and tissue-specific delivery could further expand therapeutic applications. The membrane-targeted mechanism of GML action presents advantages over receptor-specific inhibitors by simultaneously modulating multiple inflammatory pathways while potentially reducing the likelihood of resistance development.
This compound represents a novel class of immunomodulatory compound with unique dual functionality against pathogens and inflammation. The specific modulation of IL-1α and IL-6, coupled with broader effects on inflammatory signaling pathways and immune cell populations, supports its therapeutic potential for diverse inflammatory conditions. The well-defined structure-activity relationship provides a foundation for rational drug design to optimize efficacy and selectivity.
Future research should focus on:
The most relevant study investigated monolaurin's effects in an in vitro dual-chamber model designed to mimic the human periodontium, using oral bacteria and human host cells (gingival fibroblasts and keratinocytes) [1] [2] [3].
The tables below summarize the key quantitative findings from this study regarding gene expression and metabolite changes.
Table 1: Effects of this compound on Host Gene Expression (Transcriptome) Cell Models: Human Gingival Fibroblasts (HGF-1) and Keratinocytes (OBA-9) infected with Aggregatibacter actinomycetemcomitans and treated with 25 or 50 μM this compound for 24 hours [1].
| Gene | Cell Type | Expression Change vs. Infected Control |
|---|---|---|
| IL-1α | HGF-1 (Fibroblasts) | Decreased [1] |
| IL-6 | HGF-1 (Fibroblasts) | Decreased [1] |
| IL-18 | HGF-1 (Fibroblasts) | Decreased [1] |
| TNF | HGF-1 (Fibroblasts) | Decreased [1] |
| IL-1α | OBA-9 (Keratinocytes) | Decreased [1] |
| IL-6 | OBA-9 (Keratinocytes) | Increased [1] |
| IL-18 | OBA-9 (Keratinocytes) | Increased [1] |
| TNF | OBA-9 (Keratinocytes) | Increased [1] |
Table 2: Effects of this compound on Metabolite Production (Metabolome) Analysis of supernatants from the dual-chamber model after 24-hour treatment with this compound [1].
| Metabolite | Change with this compound Treatment (25/50 μM) |
|---|---|
| Glycerol | Increased [1] |
| Pyruvic acid | Increased [1] |
| 2-deoxytetronic acid NIST | Decreased [1] |
| 4-aminobutyric acid | Decreased [1] |
| Pinitol | Decreased [1] |
| Glyceric acid | Decreased [1] |
The data in Tables 1 and 2 were generated using the following methodology [1] [2]:
The following diagram illustrates this experimental workflow:
While the exact pathways for the transcriptomic and metabolomic changes are not fully delineated in the available literature, this compound's primary mechanism of action is its ability to disrupt the lipid membranes of microbes, including bacteria and enveloped viruses [4]. This physical disruption leads to leakage of cellular contents and cell death.
Furthermore, research indicates that this compound can integrate into mammalian cell membranes, where it is proposed to modulate membrane microdomains and suppress excessive T-cell activation, reducing cytokine release [4]. This immunomodulatory action, combined with its direct antimicrobial effect, provides a plausible explanation for the observed modulation of host inflammatory gene expression.
It is important to interpret these findings with the following considerations:
This compound (Glycerol Monolaurate) is a natural monoglyceride with broad-spectrum antimicrobial activity. Its immunomodulatory effects are thought to stem from its ability to integrate into cell membranes, potentially disrupting lipid rafts and interfering with signal transduction pathways that lead to inflammatory responses [1].
The table below summarizes its effects on host immune factors and its antimicrobial efficacy from co-culture and related studies.
Table 1: Immunomodulatory and Antimicrobial Effects of this compound in Experimental Models
| Experimental Model | Pathogen / Challenge | Key Immune Modulation Findings | Antimicrobial Efficacy | Citation |
|---|
| Oral Cell Co-culture (in vitro) (OBA-9 keratinocytes & HGF-1 fibroblasts) | Aggregatibacter actinomycetemcomitans (Periodontitis model) | In HGF-1 fibroblasts: ↓ IL-1α, IL-6, IL-18, TNF. In OBA-9 keratinocytes: ↓ IL-1α; ↑ IL-6, IL-18, TNF. | MIC: 62.5 - 125 µM (against C. albicans, reference) [2] | [3] | | Oral Fibroblast Co-culture (in vitro) | Candida albicans biofilms | Significant down-regulation of IL-1α and IL-1β gene expression in host cells. | MIC: 62.5 - 125 µM MFC: 125 - 250 µM Biofilm Reduction: Significant log reduction at 1,250 & 2,500 µM. | [2] | | Piglet Model (in vivo) | Porcine Epidemic Diarrhea Virus (PEDV) | In serum: ↓ PEDV-induced IL-6 and IL-8 production. | Viral load in the intestine was significantly inhibited. | [4] | | Proteomics Analysis (in vivo) | Porcine Epidemic Diarrhea Virus (PEDV) | Regulation of interferon-related pathways; Upregulation of antiviral proteins (Mx1, DDX58, ISG15). | Not Applicable | [4] |
For researchers looking to replicate or adapt these studies, here are the detailed methodologies for the key co-culture models.
Table 2: Key Experimental Protocols from Co-culture Studies
| Protocol Component | Oral Cell/Bacteria Co-culture Model [3] | Oral Fibroblast/Fungal Co-culture Model [2] |
|---|
| Cell Lines | • Epithelial layer: OBA-9 human gingival keratinocytes. • Fibroblast layer: HGF-1 human gingival fibroblasts. • Bacteria: Aggregatibacter actinomycetemcomitans (Strain D7S-1). | • Host cells: Oral fibroblast cells. • Fungus: Candida albicans (Strain ATCC: SC5314/MYA2876). | | Co-culture Setup | Dual-chamber model: HGF-1 fibroblasts seeded in basal chamber; OBA-9 keratinocytes seeded in transwell insert (8 µm pore) placed above. Bacteria applied to cross the keratinocyte monolayer to reach fibroblasts. | Fibroblasts and C. albicans were cultured simultaneously for 24 hours to establish infection. | | Treatment Application | this compound (25 or 50 µM) added immediately after bacterial inoculation. Analysis performed after 24 hours. | After 24h co-culture, treatments applied: this compound (3.9–2,500 µM), fluconazole (32.2 µM, positive control), or vehicle control (1% ethanol). | | Key Readouts | 1. Gene Expression: qPCR for IL-1α, IL-6, IL-18, TNF in separated cell layers. 2. Metabolomics: Analysis of metabolites (e.g., glycerol, pyruvic acid) in supernatant and cell layers. | 1. Viability: Resazurin assay for fibroblast cytotoxicity. 2. Biofilm Mass: Log(CFU/ml) from treated biofilms. 3. Gene Expression: qPCR for IL-1α and IL-1β in fibroblasts. |
The following diagrams, created using Graphviz, illustrate the core experimental workflow and a proposed mechanism of action for this compound based on the reviewed studies.
Experimental workflow for co-culture studies.
Proposed multi-target mechanisms of action for this compound.
Monolaurin (glycerol monolaurate or GML) exerts its antimicrobial effects through several physical and biological mechanisms, primarily by targeting the pathogens' cell membranes.
The following diagram illustrates the primary mechanism by which this compound disrupts the lipid membranes of pathogens:
This membrane-disrupting activity is the basis for its broad-spectrum effects, which have been demonstrated in various in vitro studies, as summarized in the table below.
| Pathogen Type | Observed Effects (In Vitro) | Key Supporting Research |
|---|---|---|
| Gram-Positive Bacteria | Effective against Staphylococcus aureus (including MRSA), Streptococcus species, Bacillus species, Listeria, and Clostridium [1] [2]. | Inhibits bacteria and biofilms; effective against antibiotic-resistant strains from atopic dermatitis patients [2]. |
| Gram-Negative Bacteria | Effective against certain species including Neisseria gonorrhoeae, Haemophilus influenzae, and Campylobacter jejuni [1]. | Effectiveness varies; some like E. coli and Salmonella are not affected [1]. |
| Viruses | Inactivates lipid-coated viruses (e.g., Herpes simplex, HIV, cytomegalovirus, visna virus) [3] [1]. | Proposed mechanism: disruption of viral lipid envelope [3]. |
| Fungi | Effective against Candida albicans biofilms [4]. | Significant reduction in fungal viability and host inflammatory response [4]. |
For researchers aiming to validate these findings, here are detailed methodologies for two fundamental assays cited in the search results.
This protocol is based on the methods used to determine the MIC of this compound against Staphylococcus aureus clinical isolates [2].
This protocol is adapted from a study investigating the effect of this compound on C. albicans biofilms [4].
Emerging research continues to explore the applications of this compound.
However, a critical evidence gap remains. A 2020 review in the Journal of Chiropractic Medicine concluded that there is no peer-reviewed evidence from human clinical trials supporting the efficacy of orally supplemented this compound for systemic antimicrobial purposes. The existing positive human evidence is limited to topical applications, such as intravaginal tampons and mouthwash [1] [8].
Monolaurin, or glycerol monolaurate (GML), is a monoglyceride derived from lauric acid. Its presence is significant in only a few natural sources, primarily coconut oil and human breast milk [1] [2].
The table below summarizes the typical concentrations of this compound and its precursor, lauric acid, in these key sources:
| Source | Lauric Acid (C12:0) Content | This compound (GML) Content | Analytical Methods (from literature) |
|---|---|---|---|
| Coconut Oil | ~45-52% of total fatty acids [3] | Low (formed via hydrolysis) [4] | Not specified in search results |
| Human Breast Milk | ~18.3% of Free Fatty Acids [5] | ~3000 µg/mL [2] | LC-HRMS for FFAs [5]; Pasteurized milk analysis for GML [2] |
| Bovine Milk | Not prominently specified | ~150 µg/mL [2] | Pasteurized milk analysis [2] |
| Infant Formula | Not prominently specified | Not Detected [2] | Pasteurized milk analysis [2] |
A striking finding is the high concentration of GML in human breast milk, which is approximately 20 times greater than in bovine milk and undetectable in a common infant formula (Similac Advance) [2]. This suggests a significant biological role for GML in infant nutrition and immunity.
This compound exhibits a range of biological activities, with the most robust evidence supporting its antimicrobial effects.
This compound demonstrates broad-spectrum activity against bacteria, viruses, and biofilms. Its efficacy is significantly higher than lauric acid, with some studies showing it to be up to 200 times more potent against certain microbes [1].
The following diagram illustrates these multifaceted antimicrobial mechanisms:
Mechanisms of this compound's antimicrobial action include membrane disruption and virulence inhibition.
While direct evidence for this compound is limited, its precursor, lauric acid, shows promising anticancer activity. In vitro studies on breast and endometrial cancer cells demonstrate that lauric acid can [8]:
For researchers aiming to validate or build upon these findings, here are summaries of key experimental methodologies.
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound [9] [4].
This protocol assesses the synergistic interaction between this compound and conventional antibiotics [4].
This method was used to show that this compound downregulates the blaZ gene in S. aureus [4].
The experimental workflow for gene expression analysis is visualized below:
RT-PCR workflow for analyzing gene expression changes after this compound treatment.
Despite promising data, several gaps remain for drug development professionals to consider:
Research suggests monolaurin employs a multi-pronged strategy against enveloped viruses. The following diagram illustrates these key mechanisms and their interrelationships.
The antiviral mechanisms involve direct action on the viral envelope and modulation of the host immune response.
For research and development purposes, this section provides detailed quantitative results and methodologies from key studies.
The following table summarizes the experimental workflow and results that demonstrated this compound's potent in vitro activity [1].
| Experimental Step | Details | Results & Analysis |
|---|---|---|
| Cell Line & Virus | BHK-21 cells; Seneca Valley Virus (SVV) strain. | N/A |
| Cytotoxicity (CCK-8 Assay) | Maximum Non-Toxic Dose (MNTD) determined after 48h exposure. | MNTD: 0.781 µg/mL (Cell viability >90%) |
| Viral Inhibition Assay | Cells infected with 100 TCID(_{50}) of SVV + treatment at 1 MNTD. | Viral Replication Inhibition: ~80% |
| Key Findings | This compound was the most effective medium-chain fatty acid (MCFA) derivative tested. | Effective at non-cytotoxic concentrations. |
This table outlines the design and results of an in vivo study investigating this compound's protective effects against a coronavirus [2].
| Parameter | Experimental Details | Key Outcomes (ML+PEDV vs. PEDV Group) |
|---|---|---|
| Animal Model | 7-day-old piglets. | N/A |
| Dosing Protocol | Oral administration of 100 mg/kg·BW for 7 days before PEDV challenge. | N/A |
| Clinical Symptoms | Diarrhea score, growth performance. | Significantly alleviated diarrhea; no significant impact on growth performance (ADG, ADFI). |
| Virological & Tissue Analysis | Viral load (qPCR), intestinal morphology (H&E staining). | Reduced PEDV replication; improved villi height/crypt depth ratio, promoting intestinal recovery. |
| Immunological Response | Serum cytokines (ELISA), jejunum proteomics (LC-MS/MS). | Decreased pro-inflammatory cytokines (IL-6, IL-8); 38 DEPs enriched in interferon-related pathways. |
| Western Blot Validation | Analysis of interferon-stimulated genes (ISGs). | Upregulation of Mx1, DDX58, and ISG15 proteins. |
A primary focus in advancing this compound therapeutics is improving its bioavailability and efficacy through novel formulations. A 2024 study highlighted that a nanoemulsion formulation significantly enhanced the efficacy of this compound against both SARS-CoV-2 and Influenza A (H1N1) in vitro [3]. This delivery system is a promising strategy for clinical application.
The same animal study on PEDV suggested that this compound's protection is not due to direct virucidal activity alone but through a complex host-directed mechanism, potentially by regulating the interferon pathway to restore cellular homeostasis [2]. Future research should further elucidate this immunomodulatory mechanism.
Monolaurin (glycerol monolaurate, GML), a monoglyceride derived from lauric acid, is a naturally occurring compound with well-documented broad-spectrum antimicrobial properties. This whitepaper synthesizes current scientific evidence on its specific activity against Gram-positive bacteria, which are notably more susceptible to its effects than Gram-negative species due to differences in cell wall structure. The compound's mechanism of action is multifaceted, involving direct physical disruption of the bacterial cell membrane, inhibition of biofilm formation and eradication, and modulation of bacterial gene expression, including downregulation of critical resistance genes.
Recent research highlights this compound's potent efficacy against clinically significant pathogens such as Staphylococcus aureus (including methicillin-resistant MRSA strains), Streptococcus species, Clostridium perfringens, and Staphylococcus epidermidis [1] [2] [3]. Its ability to act synergistically with β-lactam antibiotics and its strong antibiofilm activity position it as a compelling candidate for addressing the global crisis of antimicrobial resistance, particularly in persistent and device-associated infections [2] [4].
This compound employs a multi-target mechanism against Gram-positive bacteria, making it difficult for bacteria to develop resistance. The primary and most well-understood mode of action is the disintegration of the microbial cell membrane.
The following diagram illustrates the primary antibacterial mechanisms of this compound against a Gram-positive bacterial cell:
This compound's multi-target mechanisms lead to potent antibacterial outcomes.
The antibacterial and antibiofilm potency of this compound is quantified through standard microbiological parameters. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible bacterial growth, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills ≥99.9% of planktonic cells. For biofilms, the Biofilm Inhibitory Concentration (BIC) and Biofilm Eradication Concentration (BEC) are critical metrics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Gram-Positive Bacteria
| Bacterial Strain | MIC Range | Key Findings / Specific MIC Values | Source |
|---|---|---|---|
| Staphylococcus aureus (including MRSA) | 0.002 - 2 mg/mL [3] [4] | 2 µg/mL (ATCC 29213); 250-2000 µg/mL (clinical isolates) [2] [3] | [2] [3] [4] |
| Streptococcus pneumoniae | 0.01 mg/mL | 10 mg/L [1] | [1] |
| Clostridium perfringens | 1 - 2 mg/mL | 1,000 - 2,000 mg/L [1] | [1] |
| Enterococcus faecalis | >20 mg/mL | Resistant to high concentrations [1] | [1] |
| Staphylococcus epidermidis (Biofilm) | >1 mg/mL (Planktonic) | MIC for planktonic cells >1000 µg/mL [6] | [6] |
Table 2: Biofilm Inhibitory and Eradication Concentrations (BIC/BEC)
| Parameter | Bacterial Strain | Value (BIC50 / BEC50) | Source |
|---|---|---|---|
| Biofilm Inhibition | S. epidermidis | 26.7 µg/mL (BIC50) | [6] |
| Biofilm Inhibition | S. epidermidis | 168.7 µg/mL (BIC80) | [6] |
| Biofilm Eradication | S. epidermidis | 322.5 µg/mL (BEC50) | [6] |
| Biofilm Eradication | MRSA | 203.6 µg/mL (IC50 for formation) | [4] |
| Biofilm Eradication | MRSA | 379.3 µg/mL (IC50 for pre-formed biofilm) | [4] |
> Note on MIC Variability: Reported MIC values can vary based on experimental methodology (e.g., agar dilution vs. broth microdilution), growth medium, and specific bacterial isolate. The data above represents ranges from multiple studies.
To ensure reproducibility in a research setting, below are detailed methodologies for key assays used to evaluate this compound's activity.
This protocol is adapted from methods used in multiple studies [2] [4].
This protocol is based on the tissue culture plate (TCP) method described in the literature [4] [6].
[(OD_growth_control - OD_sample) / OD_growth_control] x 100. The BIC50 and BIC80 are determined as the concentrations that inhibit 50% and 80% of biofilm formation, respectively, often calculated via probit analysis regression.The workflow for the key assays discussed is summarized below:
Standardized experimental workflows for determining MIC/MBC and BIC/BEC.
A highly promising aspect of this compound is its ability to restore the efficacy of conventional antibiotics against resistant strains.
Despite the compelling in vitro evidence, several steps are required to translate these findings into clinical applications.
This compound (glycerol monolaurate) is a monoglyceride known for its antimicrobial, antiviral, and immune-stimulating properties [1]. It is the monoester of lauric acid (a medium-chain fatty acid) and glycerol. This document details established synthesis methods, focusing on esterification, which is central to producing high-quality this compound for pharmaceutical and food-grade applications [2] [3]. The choice of synthesis method—chemical catalysis, enzymatic catalysis, or autocatalytic—impacts the yield, purity, environmental footprint, and economic viability of the process [3].
The following table summarizes the three primary methods for synthesizing this compound.
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Chemical Catalysis | Enzymatic Catalysis | Autocatalytic |
|---|---|---|---|
| Catalyst | H₂SO₄ or pTSA (2.5-7.5% w/w) [2] |
Immobilized Candida antarctica lipase (e.g., Lipozyme 435, 5.38% w/w) [3] | None |
| Temperature | 130 °C [2] | 56.95 °C [3] | 190-220 °C [3] |
| Molar Ratio (LA:Glycerol) | 1:1 [2] | 4.75:1 [3] | Not Specified |
| Reaction Time | 6 hours [2] | Optimized via RSM [3] | Not Specified |
| This compound Yield | 43.54% (with 2.5% pTSA) [2] | 49.5% [3] | 41.7% [3] |
| Key Advantages | Relatively high yield, fast reaction, low-cost catalyst. | High specificity, milder conditions, cleaner product, lower energy consumption. | No catalyst cost. |
| Key Disadvantages | Formation of di-/trilaurin byproducts, requires purification, corrosive catalyst [2]. | Higher catalyst cost, potential for enzyme deactivation. | High energy cost, random reactions, darkened product color [3]. |
Beyond the core metrics in Table 1, a techno-economic and environmental analysis reveals significant broader impacts.
Table 2: Techno-Economic and Environmental Profile (Comparative Basis)
| Aspect | Chemical & Autocatalytic (CHEM/AUT) | Enzymatic (ENZ) |
|---|---|---|
| Capital Investment | Baseline (Higher) | 3-4 times lower [3] |
| CO₂ Emissions | 678.7 t CO₂ eq/year [3] | 50 t CO₂ eq/year [3] |
| Process Summary | Requires high temperatures and subsequent molecular distillation to achieve >90% purity, which is energy-intensive [3]. | A one-step, solvent-free process in an inert membrane reactor where reaction and separation occur simultaneously, reducing steps and costs [3]. |
This procedure is adapted from the work of Nitbani et al. [2].
Materials:
Procedure:
The workflow for this chemical synthesis protocol is outlined below.
This green chemistry approach is based on the work of Abdelmoez et al. [3].
Materials:
Procedure:
Accurate quantification of this compound and its byproducts (dilaurin, trilaurin) is crucial. The following table compares two standard analytical techniques.
Table 3: Comparison of Analytical Methods for this compound and Related Compounds
| Parameter | GC-FID Method | HPLC-ELSD Method |
|---|---|---|
| Principle | Separation by volatility after derivatization to trimethylsilyl derivatives [4]. | Separation by polarity without the need for derivatization [4]. |
| Best For | Quantification of Lauric Acid, This compound, and Dilaurin [4]. | Quantification of This compound, Dilaurin, and Trilaurin [4]. |
| Linearity Range | 0.1 - 10.0 mg/mL [4] | 0.1 - 10.0 mg/mL [4] |
| LOD / LOQ | LOD: 0.033-0.067 mg/mL; LOQ: 0.099-0.201 mg/mL [4] | LOD: 0.033-0.260 mg/mL; LOQ: 0.099-0.789 mg/mL [4] |
| Key Note | More sensitive for Lauric Acid [4]. | More sensitive for Trilaurin [4]. |
The choice of synthesis method involves a direct trade-off between initial yield/cost and long-term sustainability/efficiency.
For most research and development applications, particularly where product purity and environmental impact are valued, the enzymatic method is highly recommended despite its higher catalyst cost. The chemical method is a robust and well-established alternative for rapid production. The autocatalytic method is generally less attractive due to its high energy demands and lower yield.
The table below summarizes findings from studies investigating the effects of monolaurin on various human cell lines.
| Cell Line | Cell Type | Key Findings | Experimental Method | Citation |
|---|---|---|---|---|
| Epidermal & Dermal cells | Normal skin cells | No cytotoxicity observed at this compound concentration of 2 µg/mL (MIC for S. aureus). | Tetrazolium bromide (MTT) assay | [1] [2] |
| MCF-7 | Human breast cancer cells | Significant reduction in cell viability; IC50 value of 80 µg/mL. | Standard MTT assay | [3] |
| MCF-10A | Normal human breast cells | No significant cytotoxic effect at concentrations up to 120 µg/mL. | Standard MTT assay | [3] |
| Human Primary T Cells | Immune cells | Doses between 0.1 µg/mL and 50 µg/mL caused little to no change in cell viability after 24 hours. Doses above 50 µg/mL drastically decreased viability. | Trypan blue staining | [4] |
Here are the methodologies used in the cited studies for assessing cytotoxicity and cell viability.
This protocol is adapted from studies on skin and breast cancer cells to assess cell metabolic activity as an indicator of viability [1] [2] [3].
This method was used to assess the viability of human primary T cells treated with this compound [4].
(Number of viable cells / Total number of cells) x 100%.Research suggests this compound's effects on cells can be multi-faceted. The diagram below integrates findings from cytotoxicity and immunology studies to illustrate potential mechanisms and a general experimental workflow.
The diagram illustrates that this compound may exert its effects through multiple interconnected pathways, including disrupting plasma membrane lipid dynamics [4], inhibiting key cell signaling pathways like PI3K/AKT [4], and inducing oxidative stress via reactive oxygen species (ROS) generation [6]. These perturbations can lead to downstream outcomes such as apoptosis, cell cycle arrest, and reduced cytokine production [4] [6].
Periodontal disease represents a significant global health concern, characterized by bacterial infection-associated chronic inflammation of tooth-supporting tissues that leads to progressive destruction of periodontal tissue and alveolar bone. The condition affects approximately 50% of the adult population, with severe forms impacting 10-15% of individuals. The oral biofilm in periodontal disease comprises at least 800 different bacterial species, with Aggregatibacter actinomycetemcomitans (Aa) considered a key periodontopathogen responsible for localized aggressive periodontitis lesions and associated with chronic periodontitis. This gram-negative, capnophilic coccobacillus produces various virulence factors including leukotoxin, adhesins, bacteriocins, and lipopolysaccharide, which interact with host cells to trigger inflammatory responses in the periodontium [1].
Monolaurin (glycerol monolaurate), a natural surfactant compound found in coconut oil and human breast milk, has demonstrated significant antimicrobial and immunomodulatory properties. Recognized by the FDA as Generally Recognized as Safe (GRAS) since 1977, this compound has been widely utilized in food, cosmetics, and homeopathic supplements. The compound exhibits antibacterial and antiviral activity against various pathogens, potentially through mechanisms involving dissolution of lipids and phospholipids in pathogen envelopes, interference with signal transduction, and disruption of viral assembly and maturation. Recent research has also revealed that this compound confers protective effects against viral infections such as porcine epidemic diarrhea virus (PEDV) by regulating interferon pathways and improving intestinal function in piglets [2] [3].
The dual-chamber oral co-culture model represents an advanced in vitro methodology that mimics the human periodontium by incorporating both epithelial keratinocytes and gingival fibroblasts in a layered configuration. This system allows for investigation of host-pathogen interactions, antimicrobial agent efficacy, and immunomodulatory effects on oral tissues. These application notes provide detailed protocols for implementing this model to evaluate this compound's effects on A. actinomycetemcomitans and host cell responses, incorporating transcriptomic and metabolomic analyses to comprehensively assess therapeutic potential [1].
Human gingival fibroblasts (HGF-1, ATCC CRL-2014) are maintained in DMEM supplemented with 10% FBS under standard culture conditions (37°C, 5% CO₂, humidified atmosphere). Human gingival epithelial cells (keratinocyte OBA-9) are cultured in Defined Keratinocyte-SFM with appropriate supplements. Both cell types should be regularly passaged prior to confluence to maintain optimal viability and phenotypic characteristics. For experimental setup, cells are harvested using standard trypsinization procedures and resuspended in appropriate media at working densities [1].
A. actinomycetemcomitans (strain D7S-1), originally cultivated from subgingival plaque of a patient diagnosed with generalized aggressive periodontitis, is maintained in Trypticase Soy Broth. For experimentation, bacteria are grown to mid-logarithmic phase, harvested by centrifugation, and resuspended in fresh medium to appropriate density. Bacterial quantification is performed using spectrophotometric measurements at 660 nm with correlation to colony-forming units (CFU) per milliliter through standardized calibration curves [1].
The minimum inhibitory concentration of this compound against A. actinomycetemcomitans is determined using a standardized broth microdilution method in 96-well microtiter plates:
The cytotoxicity profile of this compound on human oral cells is evaluated using the fluorometric resazurin method:
Table 1: this compound Efficacy and Safety Parameters
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| MIC against A. actinomycetemcomitans | 25-50 μM | 24h treatment, 1×10⁶ CFU/mL | [1] |
| Cytotoxicity LD₅₀ (HGF-1) | >50 μM | 24h treatment, fluorometric assay | [1] |
| Cytotoxicity LD₅₀ (OBA-9) | >50 μM | 24h treatment, fluorometric assay | [1] |
| Anti-inflammatory effects | IL-1α, IL-6, IL-18, TNF reduction | 25-50 μM in HGF-1 cells | [1] |
The dual-chamber model establishes a representative interface of the gingival tissue structure, allowing for investigation of bacterial penetration and therapeutic agent efficacy:
After 24 hours of treatment, analyze gene expression in both cell types using appropriate molecular biology techniques:
Metabolite production is quantified in cell layers and supernatant fractions:
Table 2: Key Analytical Measurements in Dual-Chamber Model
| Analysis Type | Specific Targets | Measurement Technique | Key Findings with this compound |
|---|---|---|---|
| Gene Expression | IL-1α, IL-6, IL-18, TNF | qPCR | Decreased expression in HGF-1; Mixed response in OBA-9 |
| Metabolite Production | Glycerol, Pyruvic acid | LC-MS/MS | Increased concentration |
| Metabolite Production | 2-deoxytetronic acid, 4-aminobutyric acid, Pinitol, Glyceric acid | LC-MS/MS | Decreased concentration |
| Functional Assessment | Barrier integrity | TEER measurements | Maintained integrity with treatment |
This compound demonstrates dose-dependent antimicrobial activity against A. actinomycetemcomitans with MIC values ranging between 25-50 μM. At these concentrations, the compound exhibits minimal cytotoxicity on both gingival fibroblasts and epithelial cells, indicating a favorable therapeutic window. In the dual-chamber model, this compound treatment significantly modulates inflammatory responses in a cell-type-specific manner:
The immunomodulatory effects of this compound extend beyond its direct antimicrobial activity. Research indicates that glycerol monolaurate disrupts lipid dynamics in plasma membranes, altering ordered vs. disordered lipid phase balance. This disruption affects formation of key signaling microclusters:
These findings suggest that this compound exerts its effects through dual mechanisms: direct disruption of pathogen membranes and modulation of host cell signaling pathways that regulate inflammatory responses.
The dual-chamber co-culture protocol provides a robust platform for evaluating antimicrobial and immunomodulatory compounds, but several factors require consideration for optimal performance:
While the dual-chamber model provides valuable information, researchers should consider several methodological limitations:
The protocols described herein provide a standardized approach for investigating this compound's effects on oral pathogens and host tissues, contributing to the growing body of evidence supporting its potential therapeutic applications in periodontal diseases and other infectious conditions.
Microbial biofilms represent a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics and host immune responses. These structured communities of microorganisms encase themselves within a self-produced extracellular polymeric substance (EPS) matrix composed of polysaccharides, proteins, lipids, and extracellular DNA. This complex architecture contributes to the multidrug resistance observed in biofilm-associated infections, which are estimated to account for over 60% of all bacterial infections. Biofilms facilitate enhanced genetic exchange, formation of synergistic microconsortia, and provide physical protection against antimicrobials, largely attributed to the EPS matrix that limits antibiotic penetration and creates heterogeneous microenvironments with reduced metabolic activity [1] [2].
The developmental cycle of biofilms progresses through five distinct stages: (1) initial reversible attachment to biotic or abiotic surfaces, (2) irreversible attachment strengthened by surface adhesins, (3) microcolony formation through cell division and EPS production, (4) maturation into complex three-dimensional structures, and (5) active dispersal of planktonic cells to initiate new colonization sites. This life cycle enables biofilm establishment on both host tissues (e.g., heart valves, lung epithelium) and medical devices (e.g., catheters, prosthetic joints, implants), leading to persistent infections that are difficult to eradicate [1] [3] [4].
Table 1: Key Components of Bacterial Biofilms and Their Functions
| Biofilm Component | Chemical Composition | Functional Role |
|---|---|---|
| Extracellular Polymeric Substances (EPS) | Polysaccharides, proteins, lipids | Structural integrity, antimicrobial barrier, hydration maintenance |
| Polysaccharide Intercellular Adhesin (PIA) | β-1,6-linked N-acetylglucosamine | Cell-to-cell adhesion, biofilm accumulation |
| Extracellular DNA (eDNA) | Bacterial DNA | Structural support, genetic exchange, cation chelation |
| Surface Proteins | Microbial Surface Components Recognizing Adhesive Matrix Molecules (MSCRAMMs) | Initial surface attachment, host tissue adhesion |
| Capsular Polysaccharide Adhesin (PSA) | Species-specific polysaccharides | Initial surface attachment, immune evasion |
This compound (glycerol monolaurate or GML), a monoglyceride derived from lauric acid found in coconut oil and human breast milk, represents a promising therapeutic agent against biofilm-related infections. The Food and Drug Administration (FDA) recognizes this compound as "Generally Recognized as Safe" (GRAS), facilitating its translational potential. This compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, fungi, and enveloped viruses through multiple mechanisms including membrane disruption and inhibition of virulence factor production. Notably, emerging research demonstrates its potent anti-biofilm properties at sub-minimum inhibitory concentrations, affecting both biofilm formation and pre-established mature biofilms across various bacterial species including Staphylococcus aureus, Staphylococcus epidermidis, and Aggregatibacter actinomycetemcomitans [1] [5] [3].
The microtiter plate (MtP) assay represents the gold standard for high-throughput, quantitative assessment of biofilm formation and eradication. This method enables reliable quantification of biofilm biomass through crystal violet staining and optical density measurement, facilitating dose-response analysis of anti-biofilm compounds [1] [3] [4].
Materials and Reagents:
Biofilm Inhibition Concentration (BIC) Assay Procedure:
Biofilm Eradication Concentration (BEC) Assay Procedure:
Data Analysis: Calculate percentage biofilm inhibition using: [ \text{% Inhibition} = \left[1 - \frac{\text{OD}{\text{sample}}}{\text{OD}{\text{control}}}\right] \times 100 ]
Determine BIC₅₀ and BIC₈₀ (concentrations inhibiting 50% and 80% of biofilm formation) or BEC₅₀ and BEC₈₀ (concentrations eradicating 50% and 80% of pre-formed biofilm) using probit analysis regression [3].
Table 2: this compound Biofilm Inhibition and Eradication Concentrations Against Bacterial Pathogens
| Bacterial Species | Biofilm Inhibition Concentration (μg/mL) | Biofilm Eradication Concentration (μg/mL) | Study Reference |
|---|---|---|---|
| Staphylococcus epidermidis (clinical isolates) | BIC₅₀: 26.7, BIC₈₀: 168.7 | BEC₅₀: 322.5, BEC₈₀: 1338.7 | [3] |
| Methicillin-resistant *Staphylococcus aureus* (MRSA) | IC₅₀: 203.6 | IC₅₀: 379.3 (pre-formed biofilm) | [1] |
| Staphylococcus aureus (ATCC strains) | Significant disruption at 50-100 μg/mL | Notable eradication at 100-200 μg/mL | [2] |
Table 3: this compound Minimum Inhibitory Concentrations (MIC) Against Planktonic vs. Biofilm Cells
| Bacterial Species | MIC Planktonic Cells (μg/mL) | MBEC Biofilm Cells (μg/mL) | Ratio MBEC:MIC |
|---|---|---|---|
| Staphylococcus epidermidis | >1000 | 322.5 (BEC₅₀) | <1 |
| Methicillin-resistant *Staphylococcus aureus* | 500-2000 | 379.3 (IC₅₀) | 0.19-0.76 |
| Staphylococcus aureus (ATCC 25923) | 100 | 100-200 | 1-2 |
The paradoxical observation that biofilm eradication concentrations can be lower than planktonic MIC values (MBEC:MIC ratio <1) suggests this compound specifically targets the biofilm phenotype rather than simply exerting generalized antimicrobial effects. This highlights its potential as a targeted anti-biofilm therapeutic [3].
Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional visualization of biofilm architecture and this compound-induced structural alterations [1] [4].
Materials:
Procedure:
Expected Results: this compound-treated biofilms typically show disrupted architecture, reduced cell attachments, and diminished extracellular matrix compared to dense, structured control biofilms [1].
Reverse Transcription Polymerase Chain Reaction (RT-PCR) enables quantification of gene expression changes in biofilm-associated genes following this compound treatment.
Materials:
Procedure:
Expected Results: this compound treatment at 250-500 μg/mL significantly reduces icaD gene expression in staphylococcal biofilms, explaining the disruption of polysaccharide intercellular adhesin production essential for biofilm integrity [1].
This compound exerts its anti-biofilm effects through multiple complementary mechanisms, making it particularly effective against resistant biofilm communities:
Membrane Disruption: As a surfactant, this compound integrates into bacterial membranes, increasing permeability and disrupting cellular integrity. This effect is particularly pronounced against Gram-positive bacteria where it interferes with membrane lipid dynamics [6] [2].
Virulence Factor Suppression: this compound significantly downregulates expression of biofilm-associated genes including icaD, which encodes a critical enzyme for polysaccharide intercellular adhesin synthesis in staphylococci. This specifically targets the biofilm formation capacity without necessarily killing planktonic cells [1] [3].
Signaling Interference: this compound disrupts quorum sensing systems that coordinate biofilm development and virulence factor production, effectively blocking cell-to-cell communication essential for biofilm maturation [1].
Immunomodulatory Effects: Beyond direct antimicrobial activity, this compound modulates host immune responses to biofilm infections. In co-culture models, it significantly reduces proinflammatory cytokine production (IL-1α, IL-6, IL-18, TNF) by host cells exposed to periodontal pathogens, potentially mitigating inflammation-mediated tissue damage [5] [6].
The following diagram illustrates the multimodal anti-biofilm mechanisms of this compound:
Beyond direct anti-biofilm activity, this compound demonstrates significant immunomodulatory properties that may enhance therapeutic efficacy against biofilm infections:
Cytokine Modulation: In an oral keratinocyte-fibroblast co-culture model infected with Aggregatibacter actinomycetemcomitans, this compound treatment (25-50 μM) significantly reduced expression of pro-inflammatory cytokines IL-1α, IL-6, IL-18, and TNF in fibroblasts, while showing variable effects in keratinocytes [5].
T Cell Signaling Suppression: this compound alters lipid dynamics in T cell membranes, disrupting formation of LAT, PLC-γ, and AKT microclusters following T cell receptor activation. This results in inhibited PI3K-AKT signaling and abrogated calcium influx, ultimately reducing production of IL-2, IFN-γ, TNF-α, and IL-10. This immunomodulatory effect occurs at concentrations (0.1-50 μg/mL) below antimicrobial levels, suggesting a distinct mechanism [6].
These immunomodulatory properties may help mitigate the excessive inflammation that characterizes chronic biofilm infections while preserving essential immune functions, representing a dual therapeutic approach.
Lipid nanocapsules (LNCs) containing this compound have been developed to improve delivery and efficacy against biofilm infections:
Materials:
Procedure:
Performance: ML-LNCs with adsorbed antimicrobial peptides demonstrate synergistic effects against Staphylococcus aureus biofilms in vitro, though this synergy was not maintained in an in vivo wound healing model, highlighting the importance of physiological validation [2].
Materials:
Procedure:
Expected Results: ML-LNCs provided faster initial wound healing than PBS control, though synergy with antimicrobial peptides observed in vitro was not maintained in vivo, emphasizing the importance of physiological validation of anti-biofilm strategies [2].
This compound represents a promising multi-targeted agent against problematic biofilm infections, particularly those involving multidrug-resistant staphylococci. Its combination of direct anti-biofilm activity, antibiotic synergy, and immunomodulatory properties provides a comprehensive approach to biofilm disruption. The methodologies outlined in these Application Notes provide robust protocols for evaluating this compound efficacy in both laboratory and pre-clinical settings. Future development should focus on advanced delivery systems to enhance tissue penetration and maintain synergistic activity in physiological environments, ultimately addressing the significant clinical challenge of biofilm-associated infections.
Monolaurin (glycerol monolaurate) is a monoester derived from lauric acid and glycerol that demonstrates significant broad-spectrum antimicrobial activity against various pathogens, particularly Gram-positive bacteria like Staphylococcus aureus. As a naturally occurring compound found in coconut oil and human milk, this compound has gained substantial attention in both pharmaceutical applications and animal feed additives due to its ability to disrupt bacterial cell membranes and inhibit virulence factor production. The compound's mechanism of action involves non-specific interactions with bacterial plasma membranes, disrupting surface signal transduction systems and potentially decreasing the expression of resistance genes such as the beta-lactamase (blaZ) gene, making it a promising antibiotic resistance modulator [1]. Recent studies have demonstrated that this compound exhibits synergistic effects when combined with β-lactam antibiotics, with synergism rates ranging from 83.3% to 100% against S. aureus isolates, significantly reducing the minimum inhibitory concentration (MIC) of conventional antibiotics [1].
Despite its promising antimicrobial properties, the direct application of this compound faces significant challenges, including low water solubility, susceptibility to oxidation, and potential degradation during processing and storage. These limitations can compromise its bioavailability and therapeutic efficacy in practical applications. Microencapsulation technology has emerged as a powerful strategy to address these challenges by creating a protective barrier between the active core material and the external environment. This approach involves encapsulating this compound within wall materials to form microparticles or nanoparticles that can enhance stability, control release kinetics, and improve handling characteristics [2] [3]. The development of effective this compound delivery systems requires careful consideration of formulation parameters, encapsulation techniques, and characterization methods to optimize the final product's performance.
The microencapsulation process builds a functional barrier between the core and wall material to prevent undesirable chemical and physical reactions while maintaining the biological, functional, and physicochemical properties of the active compound. For this compound, this technology can significantly enhance oxidative stability, prolong shelf-life, and enable targeted release at specific sites of action, such as in the gastrointestinal tract for animal feed applications or at infection sites for pharmaceutical formulations [3]. Furthermore, advanced delivery systems can be engineered to respond to specific stimuli, such as pH changes or temperature variations, allowing for precise control over drug release profiles. The integration of this compound into such sophisticated delivery platforms represents a promising approach to maximizing its therapeutic potential while overcoming inherent limitations.
This compound Properties: this compound exists as a white to faintly yellow powder or waxy solid with a melting point typically between 56-58°C. Its lipophilic character (log P ≈ 3.5) contributes to low water solubility, which presents both challenges and opportunities for delivery system design. The compound demonstrates concentration-dependent antimicrobial activity, with MIC values against S. aureus isolates ranging from 250 to 2000 µg/mL [1]. When designing microencapsulation systems, it is crucial to consider the target dosage and potential synergistic combinations with other antimicrobial agents, as these factors will influence the required drug loading and release characteristics.
Combination Strategies: this compound can be combined with other active ingredients to enhance functionality or enable multi-modal therapy. Research has demonstrated particular promise when combining this compound with β-lactam antibiotics, where it acts as a resistance-modifying agent. Additionally, combining this compound with other medium-chain fatty acids or essential oils can produce broad-spectrum antimicrobial effects through complementary mechanisms of action. For temperature-responsive delivery systems, studies have utilized eutectic mixtures of lauric acid and stearic acid in an 80:20 ratio (LASA), which exhibits a melting point of 39°C—slightly above physiological temperature—making it suitable for thermally-activated drug release [4].
Table 1: Wall Materials for this compound Microencapsulation
| Material Category | Specific Materials | Key Properties | Optimal Concentration | Functionality |
|---|---|---|---|---|
| Polysaccharides | Maltodextrin, Modified starch, Gum arabic, Sucrose esters | High solubility, Good emulsifying capacity, Low viscosity | 20-40% (w/v) | Matrix former, Stabilizer, Emulsifier |
| Proteins | Soybean protein, Gelatin, Soybean lecithin | Amphiphilic nature, Film-forming ability | 5-15% (w/v) | Emulsification, Wall integrity |
| Composite Walls | Maltodextrin + Sucrose esters + Soybean lecithin | Synergistic stabilization | Varies by component | Enhanced encapsulation efficiency, Controlled release |
The selection of appropriate wall materials is critical for achieving high encapsulation efficiency, maintaining storage stability, and controlling release kinetics. Polysaccharides like maltodextrin and modified starch offer excellent solubility and film-forming properties, making them ideal primary wall materials. Proteins such as soybean protein and gelatin provide superior emulsifying capabilities due to their amphiphilic nature, which helps stabilize the oil-water interface during emulsion formation. Composite wall systems that combine multiple materials often yield superior performance by leveraging the complementary properties of different components. For instance, a combination of maltodextrin (carrier), sucrose esters (emulsifier), and soybean lecithin (stabilizer) has been demonstrated to produce microcapsules with high encapsulation efficiency and excellent stability [2].
The ratio of core to wall material significantly impacts the encapsulation process and final product characteristics. Generally, core material loads of 20-30% relative to the total solids content yield optimal results, balancing high drug loading with adequate protective barrier formation. Higher core material concentrations may compromise microcapsule integrity and lead to surface oil accumulation, reducing storage stability and potentially causing handling issues. The viscosity of the emulsion prior to drying is another critical parameter, with optimal values typically falling between 100-500 mPa·s to ensure efficient atomization during spray-drying or proper jet formation in electrospray processes [2].
Protocol Objective: To produce this compound-loaded microcapsules using spray-drying technology with high encapsulation efficiency and controlled particle characteristics.
Materials Preparation:
Emulsion Preparation Procedure:
Spray-Drying Parameters:
Product Collection & Storage:
This protocol typically yields encapsulation efficiencies of 85-95% with particle sizes ranging from 20-100 µm. The morphology of the resulting microcapsules should be spherical with smooth surfaces, as visualized by scanning electron microscopy. The inlet temperature is critical for rapid film formation at the droplet surface, which traps the core material within the matrix, while the outlet temperature must be controlled to prevent thermal degradation of this compound while ensuring sufficient moisture removal [2].
Protocol Objective: To prepare this compound-loaded nanoparticles with temperature-responsive release characteristics using coaxial electrospray technology.
Materials Preparation:
Electrospray Procedure:
Critical Parameters:
This advanced encapsulation technique enables the production of core-shell nanoparticles with the LASA mixture serving as a thermal gating material that melts at approximately 39°C, allowing for triggered drug release when exposed to mild hyperthermia. The formulation demonstrates negligible release at 37°C but immediate release when temperature exceeds 39°C, making it suitable for targeted therapeutic applications [4]. The protocol typically yields particles in the size range of 300-800 nm with a monodisperse size distribution when parameters are carefully controlled.
Table 2: Physical Characterization Parameters for this compound Microcapsules
| Parameter | Analytical Method | Specifications | Significance |
|---|---|---|---|
| Particle Size & Distribution | Laser diffraction analyzer | Dv(50): 20-100 µm (spray-drying); 300-800 nm (electrospray) | Influences flow properties, dissolution rate |
| Surface Morphology | Scanning Electron Microscopy (SEM) | Spherical shape, smooth surface, absence of cracks | Indicates encapsulation quality and protective barrier integrity |
| Encapsulation Efficiency | UV-Vis spectroscopy of extracted supernatant | 85-95% for optimized formulations | Determines economic viability and dosing accuracy |
| Zeta Potential | Electrophoretic light scattering | ≤ -30 mV for enhanced stability | Predicts colloidal stability and particle interactions |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Melting endotherm at 56-58°C (this compound) | Confirms crystalline state and interaction with wall materials |
Comprehensive physical characterization is essential for quality control and performance prediction of this compound microcapsules. Particle size analysis provides critical information about the expected flowability, dissolution behavior, and potential applications of the formulation. Spray-dried microcapsules typically range from 20-100 µm, which offers good handling properties and controlled release characteristics, while nanoparticles produced by electrospray (300-800 nm) may be more suitable for targeted delivery applications. Surface morphology examination using SEM reveals important structural features, with smooth, spherical particles indicating optimal formulation and process conditions, while cracked or irregular surfaces suggest suboptimal drying parameters or wall material composition.
Encapsulation efficiency is arguably the most critical performance parameter, representing the percentage of active ingredient successfully incorporated within the microcapsules versus the total amount used in the formulation. High encapsulation efficiency (85-95%) minimizes product loss and ensures accurate dosing. The zeta potential measurement indicates the surface charge of particles when dispersed in liquid, with values ≤ -30 mV generally indicating good stability against aggregation due to strong electrostatic repulsion. Thermal analysis using DSC confirms the physical state of this compound within the microcapsules and detects potential interactions between core and wall materials that might affect stability or release behavior [2] [5].
Release Kinetics Studies:
Stability Testing:
The release profile of this compound from microcapsules provides critical information about its performance under physiological conditions. For conventional formulations, a sustained release profile over 8-12 hours is typically desirable to maintain therapeutic concentrations. For stimuli-responsive systems, such as those incorporating LASA as a thermal gate, the release should be minimal at baseline conditions (37°C) but increase significantly when the trigger (temperature >39°C) is applied. Research has demonstrated that such systems can achieve less than 10% cumulative release at 37°C over 24 hours but rapid and complete release within hours when temperature exceeds the melting point of the gating material [4]. This controlled release behavior is particularly valuable for targeted therapy applications.
Antimicrobial Therapy Enhancement: Microencapsulated this compound presents a promising approach for enhancing antibiotic therapy, particularly against resistant bacterial strains. Research has demonstrated that this compound significantly reduces beta-lactamase expression in S. aureus at concentrations of 250-500 µg/mL, with the minimum inhibitory concentration (MIC) ranging from 250-2000 µg/mL depending on the strain [1]. When combined with β-lactam antibiotics, this compound exhibits strong synergistic effects, reducing the required antibiotic dose by 4-8 fold in time-kill assays. This synergy is particularly valuable for addressing the growing challenge of antimicrobial resistance, potentially restoring the efficacy of conventional antibiotics against resistant pathogens. The microencapsulation of this compound-antibiotic combinations could further enhance this synergy by ensuring coordinated delivery and maintaining optimal ratio at the site of infection.
Nanoparticle Delivery Systems: For advanced therapeutic applications, this compound can be incorporated into nanoparticle delivery systems that respond to specific physiological stimuli. The combination of this compound with phase change materials (PCMs) such as lauric acid-stearic acid eutectic mixture (LASA) enables temperature-responsive drug release, while incorporation into metal-organic frameworks like ZIF-8 provides pH-sensitive release capabilities [4]. These advanced systems are particularly suitable for localized therapy of infections, where external application of mild heat (40-42°C) can trigger drug release precisely at the target site. Such approaches minimize systemic exposure and reduce potential side effects while maximizing therapeutic efficacy at the infection site.
Administration Strategies: For aquaculture applications, this compound microcapsules can be incorporated into aquafeeds to control bacterial pathogens in fish farming, reducing reliance on conventional antibiotics. In poultry and swine production, the addition of 0.5-2.0 g/kg of microencapsulated this compound to feed has been shown to improve feed conversion efficiency and reduce mortality rates. The controlled release properties of microencapsulated formulations ensure sustained antimicrobial activity throughout the digestive process, providing continuous protection against pathogens. Advanced delivery systems can further enhance efficacy by incorporating targeting moieties or multi-layer coatings that respond to specific enzymatic activities in different gut regions [6].
Diagram 1: Comprehensive workflow for developing this compound microencapsulation delivery systems, covering from initial formulation design through final application testing.
Diagram 2: Mechanism of stimuli-responsive drug release from advanced this compound microcapsules, showing responses to temperature and pH triggers.
The development of effective microencapsulation delivery systems for this compound represents a significant advancement in harnessing the full potential of this natural antimicrobial compound. Through careful formulation design, appropriate selection of wall materials, and optimization of preparation methods, researchers can overcome the inherent limitations of this compound, including its low water solubility and susceptibility to degradation. The protocols outlined in this document provide comprehensive guidance for producing this compound microcapsules with high encapsulation efficiency, controlled release characteristics, and enhanced stability.
The functional applications of microencapsulated this compound span both pharmaceutical and agricultural domains, offering promising solutions to the growing challenge of antimicrobial resistance. Particularly valuable is the demonstrated synergistic activity between this compound and conventional antibiotics, which can potentially restore the efficacy of these drugs against resistant pathogens. Furthermore, the development of stimuli-responsive systems that release their payload in response to specific environmental triggers enables targeted therapy with reduced side effects.
As research in this field continues to evolve, future directions may include the development of multi-layered microcapsules for sequential release, the incorporation of targeting ligands for specific tissue or cell delivery, and the exploration of novel combination therapies that leverage the resistance-modifying properties of this compound. By advancing these delivery strategies, researchers can contribute significantly to the fight against antimicrobial resistance while promoting the use of natural, sustainable alternatives to conventional antibiotics.
Monolaurin, a monoglyceride ester of lauric acid, is a natural compound found in coconut oil and human breast milk, recognized as Generally Recognized as Safe (GRAS) by the FDA [1]. Its therapeutic potential in AD is driven by two primary mechanisms:
The table below summarizes quantitative data on this compound's efficacy against S. aureus relevant to AD.
Table 1: In Vitro Efficacy of this compound Against S. aureus Isolates
| Bacterial Strain / Isolate | Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) | Minimum Bactericidal Concentration (MBC) of this compound (µg/mL) | Comparative Antibiotic Resistance Profile |
|---|---|---|---|
| Control: S. aureus ATCC 29213 | 1 | 1 | Susceptible to cefoxitin, mupirocin, fusidic acid [3] |
| Methicillin-Resistant S. aureus (MRSA) | 2 | 2 | Resistant to cefoxitin (MIC = 8 µg/mL) [3] |
| Mupirocin-Resistant *S. aureus* | 2 | 2 | High-level resistance to mupirocin (MIC ≥ 256 µg/mL) [3] |
| Fusidic Acid-Resistant S. aureus (Isolate 1) | 2 | 2 | Resistant to fusidic acid (MIC = 2 µg/mL) [3] |
| Fusidic Acid-Resistant S. aureus (Isolate 2) | 2 | 2 | Resistant to fusidic acid (MIC = 2 µg/mL) [3] |
| Fusidic Acid-Resistant S. aureus (Isolate 3) | 2 | 2 | Resistant to fusidic acid (MIC = 2 µg/mL) [3] |
| Fusidic Acid-Resistant S. aureus (Isolate 4) | 2 | 2 | Resistant to fusidic acid (MIC = 4 µg/mL) [3] |
| Various isolates from skin infections | Sensitivity at 20 mg/mL | Not Reported | Showed 100% sensitivity against Gram-positive cocci; statistically significant lower resistance compared to conventional antibiotics [5] |
Safety and Cytotoxicity: A critical study reported that this compound (at its MIC of 2 µg/mL) showed no cytotoxicity to cultured human epidermal keratinocytes (OBA-9) and dermal fibroblasts (HGF-1) [2] [3]. Another study noted an LD₅₀ (Lethal Dose for 50% of cells) value significantly above therapeutic concentrations, confirming a wide safety window for topical application [1].
This protocol is adapted from recent research to evaluate this compound's activity against clinical AD isolates [2] [3].
The following diagram illustrates the workflow for this protocol.
This protocol outlines an approach to evaluate this compound's therapeutic effect in a living organism with AD-like dermatitis, modeled after contemporary studies [6].
The workflow for the in vivo protocol is summarized below.
For translational development, a topical gel is a suitable dosage form. A proposed regimen for clinical studies involves application twice daily to affected areas [4].
This compound is a promising natural compound for adjunctive therapy in AD. Preclinical data confirms its efficacy against antibiotic-resistant S. aureus and its anti-inflammatory activity, with a favorable safety profile. The provided protocols support further investigation and development of this compound as a topical agent to address both microbial colonization and inflammation in atopic dermatitis.
Mode of Action: Monolaurin (glycerol monolaurate, GML) is a monoglyceride derived from lauric acid, a medium-chain fatty acid abundantly found in coconut oil and palm kernel oil. It exhibits multiple biological activities, including broad-spectrum antimicrobial, immunomodulatory, and anti-inflammatory properties [1] [2] [3]. Its primary mechanisms in aquaculture species involve disrupting bacterial cell membranes, modulating gut microbiota, enhancing intestinal barrier function, and downregulating pro-inflammatory cytokines [1] [4] [3].
Key Efficacy Findings: Recent studies demonstrate that dietary supplementation with GML significantly improves growth metrics, digestive enzyme activity, and feed utilization. It also enhances antioxidant capacity and strengthens resistance to bacterial challenges (e.g., Vibrio harveyi) [1] [2] [5]. Notably, GML has shown superior efficacy compared to other fatty acid additives like microencapsulated sodium butyrate (MSB) and tributyrin (TB) in certain species [1] [2].
Recommended Application: The optimal inclusion level varies by species. For Black Sea Bream (Acanthopagrus schlegelii), 0.04% (400 mg/kg) of diet is highly effective [1] [2]. For European Seabass (Dicentrarchus labrax), lauric acid supplementation up to 2% of the diet has been tested positively, with 1% showing significant benefits for intestinal antioxidant and immune status [6]. In weaned piglets (as a mammalian model), 1000 mg/kg of GML improved intestinal barrier function and mitigated inflammation [3]. GML is generally recognized as safe (GRAS) by the US FDA, with no adverse effects reported at the studied doses [1] [2].
Aquaculture, as one of the fastest-growing food production sectors, continuously seeks sustainable nutritional strategies to enhance production efficiency and animal health. The reduction of antibiotics in animal feed has accelerated the search for effective and natural alternatives. Medium-chain fatty acids (MCFAs) and their derivatives have emerged as promising candidates [6] [1].
Lauric acid (C12:0) and its monoglyceride, This compound (Glycerol Monolaurate, GML), are natural compounds with well-documented antimicrobial and immunomodulatory activities [6] [4]. Unlike lauric acid, GML is a more potent antimicrobial agent [1]. It is readily digestible and absorbed, exerting its effects through multiple pathways:
The following diagram summarizes the primary biological mechanisms of action of GML in aquatic organisms.
Diagram: Multifunctional mechanisms of Glycerol Monolaurate (GML) in aquaculture species. GML acts through multiple pathways to improve overall health and growth performance.
The efficacy of this compound and related compounds has been validated in multiple aquaculture species. The table below summarizes quantitative findings from recent studies.
Table 1: Efficacy of Lauric Acid, this compound/GML, and Related Supplements in Aquatic Animals
| Species | Compound | Optimal Dose | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| Black Sea Bream (Acanthopagrus schlegelii) | Glycerol Monolaurate (GML) | 0.04% (400 mg/kg) | ↑ Growth performance, digestive enzymes; ↑ Villus height & crypt depth; Best effects on barrier/immunity vs. MSB & TB. | [1] [2] |
| European Seabass (Dicentrarchus labrax) | Lauric Acid (LA) | 1.0% of diet | ↓ Intestinal lipid peroxidation; ↓ Pro-inflammatory genes (TNF-α, IL-1β, IL-6); ↑ Intestinal homeostatic status. | [6] |
| Barramundi (Lates calcarifer) | Hermetia illucens Larvae (rich in LA) | 12% of diet | ↑ Survival rate; ↓ Intraperitoneal fat; ↓ Vibrio harveyi infection rate; Modulated immune genes (↑ IL-10, ↓ IL-1β). | [5] |
| Weaned Piglet Model | Glycerol Monolaurate (GML) | 1000 mg/kg | ↑ Intestinal barrier function (↑ occludin, claudin-1); ↓ Serum inflammatory markers (DAO, ROS); ↓ Pro-inflammatory cytokines (IL-1β, IL-6, IL-8). | [3] |
A 2025 study on Black Sea Bream directly compared GML with other fatty acid-based additives, microencapsulated sodium butyrate (MSB) and tributyrin (TB) [1] [2]. All additives enhanced growth and intestinal health compared to the control, but GML at 0.04% consistently demonstrated the most pronounced positive effects.
Table 2: Comparative Effects of GML, MSB, and TB in Black Sea Bream (Adapted from [1] [2])
| Parameter | Control Diet | GML (0.04%) | MSB (0.24%) | TB (0.22%) |
|---|---|---|---|---|
| Weight Gain (%) | Baseline | Strong Increase | Moderate Increase | Moderate Increase |
| Specific Growth Rate | Baseline | Strong Increase | Moderate Increase | Moderate Increase |
| Villus Height | Baseline | Strong Increase | Increase | Increase |
| Intestinal Barrier Function | Baseline | Most Pronounced Improvement | Improvement | Improvement |
| Immune Modulation | Baseline | Strongest Effect | Effect | Effect |
| Gut Microbiota Regulation | Baseline | Most Beneficial Reshaping | Reshaping | Reshaping |
This section outlines standardized protocols for evaluating GML in aquaculture feeding trials, based on methodologies from the cited research.
Objective: To create isonitrogenous and isolipidic experimental diets with graded levels of GML.
Materials:
Procedure:
Objective: To assess the effects of GML on fish growth, feed utilization, and physiological responses.
Materials:
Procedure:
The workflow for the entire feeding trial is summarized below.
Diagram: Standardized workflow for an aquaculture feeding trial to evaluate feed additives like GML.
Gene Expression Analysis (qRT-PCR):
Intestinal Histomorphology:
Serum Biochemistry & Antioxidant Status:
Integrating GML into industrial feed production requires attention to ensure stability and uniform distribution.
Glycerol Monolaurate is Generally Recognized as Safe (GRAS) by the US Food and Drug Administration (FDA) for use in food and food additives [1] [4]. It is a natural emulsifier with no maximum dosage specified in many food categories, underscoring its safety profile [1]. The studies reviewed reported no adverse effects on fish health or serum biochemical parameters at the effective doses, indicating a wide safety margin for its use in aquafeeds [6] [1] [2].
This compound, particularly in the form of Glycerol Monolaurate (GML), is a scientifically validated and highly promising natural feed additive for sustainable aquaculture. Its multifunctional nature—simultaneously promoting growth, enhancing gut health, modulating immunity, and providing antimicrobial effects—makes it an excellent alternative to in-feed antibiotics. Adherence to the detailed application protocols and dosage recommendations outlined in these notes will enable researchers and feed manufacturers to effectively harness its benefits, contributing to healthier and more efficient aquaculture production.
Recent in vitro studies demonstrate that monolaurin not only has direct antibacterial activity but also acts as a powerful modulator of β-lactam antibiotics. The combination can restore the efficacy of these drugs against resistant strains, primarily by inhibiting resistance mechanisms [1].
The table below summarizes key quantitative findings from the studies:
| Assessment Method | Key Finding | Details / Range | Reference |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) of this compound | Direct antibacterial activity | 250 - 2000 μg/mL (against S. aureus isolates) | [1] [2] |
| Fractional Inhibitory Concentration (FIC) Index | Synergistic effect with β-lactams | 0.0039 - 0.25 (Synergism defined as FIC Index ≤ 0.5) | [1] [2] |
| Synergism Rate | Percentage of tested combinations showing synergy | 83.3% to 100% | [1] |
| β-lactamase (blaZ) Gene Expression | Mechanism: Suppression of resistance gene | Significant decrease at 250 and 500 μg/mL this compound | [1] |
| Anti-biofilm Activity (IC₅₀) | Prevention of biofilm formation | 203.6 μg/mL | [2] |
| Eradication of pre-formed biofilm | 379.3 μg/mL | [2] |
Here are detailed methodologies for key experiments assessing this compound's efficacy and synergistic effects.
This protocol is used to determine the lowest concentration of this compound that inhibits visible bacterial growth [1] [2].
The FIC index quantifies the interaction between this compound and an antibiotic [1] [2].
This protocol assesses the ability of this compound to prevent biofilm formation (inhibitory activity) and disrupt existing biofilms (eradicative activity) [2].
The synergistic effect of this compound is multi-faceted. Research indicates it disrupts the bacterial cell membrane, leading to morphological changes like swelling and elongation [1]. Crucially, it also modulates bacterial resistance by significantly reducing the expression of the β-lactamase (blaZ) gene, which is responsible for inactivating β-lactam antibiotics [1]. Furthermore, this compound effectively inhibits and eradicates biofilms, which are protective structures that make bacteria highly resistant to treatment [2].
The following diagram illustrates the logical workflow for conducting a synergy study between this compound and antibiotics, from preparation to data interpretation.
Q1: What are the fundamental solubility challenges with this compound? this compound has very low inherent solubility in water, which is a well-documented property [1] [2]. This poor solubility can limit its direct application in aqueous-based experiments or formulations, as it may not dissolve effectively to reach the desired active concentration.
Q2: How does the solubility of this compound change with temperature? While increasing temperature generally enhances the solubility of organic compounds in water, this compound is also subject to hydrolysis (chemical breakdown in water) at higher temperatures [3]. One study measured its solubility and hydrolysis rate at 25°C, 29.5°C, and 35°C, finding that hydrolysis progresses slowly until the water is saturated with its breakdown product, lauric acid [3]. This creates a critical trade-off: heat can improve dissolution but also risks degrading the compound.
Q3: What formulation strategies can improve this compound's delivery and efficacy? A highly effective approach is to incorporate this compound into Lipid Nanocapsules (LNCs) [4]. This strategy directly addresses the solubility problem and offers additional benefits:
The following table summarizes key physicochemical properties of this compound that are relevant for experimental design.
| Property | Value / Description | Source & Context |
|---|---|---|
| Water Solubility | Practically insoluble; reported as 6 mg/L | [5] (Chemical property database) |
| Melting Point | 63 °C | [5] (Chemical property database) |
| Molecular Formula | C15H30O4 | [5] (Chemical property database) |
| Synergistic Interaction | Confirmed with peptides (AP114, AP138) in ML-LNCs | [4] (Peer-reviewed study) |
| Hydrolysis | Progresses slowly in aqueous solution; reversible reaction | [3] (Solubility and hydrolysis study) |
The protocol below is adapted from a published methodology for preparing this compound-loaded Lipid Nanocapsules, which has been shown to effectively encapsulate this compound and achieve synergistic effects with antimicrobial peptides [4].
1. Objective To prepare a stable aqueous dispersion of Lipid Nanocapsules containing this compound (ML-LNCs) for use in antimicrobial assays.
2. Materials
3. Step-by-Step Procedure
4. Characterization
The following diagram illustrates the logical workflow for tackling this compound solubility, from identifying the problem to testing a final formulation.
FAQ 1: What are the established cytotoxic effects of lauric acid on human cancer cell lines? Lauric acid (LAA), a precursor to monolaurin, demonstrates significant and multi-faceted anticancer activity across various cell lines. The quantitative data is summarized in the table below.
Table 1: Documented Cytotoxic Effects of Lauric Acid on Human Cell Lines
| Cell Line | Cell Type / Origin | Observed Cytotoxic Effects | Key Mechanisms / Notes | Citation |
|---|---|---|---|---|
| HT29 & CT26 | Colorectal Cancer | Suppressed cell proliferation; Induced apoptosis; Increased mitochondrial ROS; Inhibited oxidative phosphorylation (OXPHOS). | Effects were dose-dependent. CT26 cells showed increased stem cell markers, while HT29 showed a decrease. | [1] |
| KB-1 | Oral Squamous Cell Carcinoma | Induced cell cycle arrest; Promoted apoptosis. | Often studied in combination with other agents (e.g., Thiocolchicoside) in nanogel formulations. | [2] |
| Caco-2 | Colon Adenocarcinoma | Induced G0/G1 cell cycle arrest, leading to S and G2/M arrest. | Apoptosis was linked to high ROS generation and decreased intracellular glutathione. | [2] |
| Various | Pancreatic, Breast, etc. | Reduced tumorigenicity; Inhibited tumor growth; Suppressed EGFR signaling; Reversed drug resistance. | Evidence is supported by a robust body of preclinical literature. | [3] |
FAQ 2: What is the primary molecular mechanism behind lauric acid's selective cytotoxicity? The cytotoxicity of lauric acid is largely mediated through its disruptive effect on mitochondrial energy metabolism, which is often dysregulated in cancer cells. The following diagram illustrates this core signaling pathway.
In healthy cells, this stress may be manageable. However, in cancer cells, which often have elevated basal ROS levels and impaired antioxidant systems, this additional stress can push them beyond a survivable threshold, leading to selective cell death [1].
FAQ 3: How can I mitigate the cytotoxic effects of lauric acid/monolaurin on normal human cell lines in my experiments? Mitigating cytotoxicity in normal cells is a key challenge. Current research suggests several strategies:
Protocol 1: Assessing Mitochondrial Dysfunction and ROS Production
This protocol is central to investigating the mechanism of cytotoxicity, based on methodologies from recent studies [1].
Protocol 2: Evaluating Anti-Proliferative and Pro-Apoptotic Effects
The primary mechanism of resistance to monolaurin in Enterococcus faecalis is linked to mutations in the traB gene, which encodes a pheromone shutdown protein. This mutation leads to physical and chemical changes in the cell envelope that reduce the compound's ability to reach its target [1] [2] [3].
The table below summarizes the phenotypic changes observed in a this compound-resistant mutant (E. faecalis DGRM2) compared to the susceptible parent strain.
| Characteristic | Susceptible Strain (AR01/DGVS) | Resistant Mutant (DGRM2, traB::Tn917) | Technical/Scientific Implication |
|---|---|---|---|
| This compound MIC | Susceptible | >100 µg/mL [1] | Confirm resistance phenotype via broth microdilution. |
| Cell Surface Hydrophobicity | Significantly more hydrophobic [1] | Less hydrophobic [1] | Altered surface limits this compound diffusion; assess via microbial adhesion to hydrocarbons. |
| Cell Wall Structure | Normal thickness [1] | Increased apparent thickness & contracted cytoplasm [1] | TEM reveals physical barrier formation; use TEM for structural analysis. |
| Resistance to Other Antibiotics | Susceptible profile | Increased resistance to gentamicin & chloramphenicol; no change to penicillin & vancomycin [1] | Suggests potential for cross-resistance; include broad antibiotic panel in screening. |
This protocol is based on the method used to first identify the traB mutants [1].
1. Materials
2. Methodology
traB gene into a shuttle vector and introduce it back into the mutant. Restoration of this compound sensitivity confirms the gene's role [1].3. Troubleshooting Guide
| Problem | Possible Cause | Solution |
|---|---|---|
| Low mutant yield from transposon library. | Inefficient mutagenesis or incorrect selective concentration. | Titer the library first. Use a this compound concentration just above the wild-type MIC. |
| High variability in MIC results. | Improper stock solution preparation or inadequate bacterial standardization. | Ensure this compound is freshly prepared from stock. Use log-phase cultures and standardize inoculum density. |
| Complementation does not restore sensitivity. | Improper gene expression or polar effects from the original mutation. | Verify the complementation construct by sequencing and check for the presence of all regulatory elements. |
The Microbial Adhesion To Hydrocarbons (MATH) assay is used to compare surface hydrophobicity between strains [1].
1. Methodology
2. Interpretation
A higher percentage indicates a more hydrophobic cell surface. The wild-type E. faecalis strain will have a significantly higher percentage than the traB mutant [1].
Q1: Does resistance to this compound confer cross-resistance to clinical antibiotics?
The picture is complex. The traB mutant DGRM2 showed increased resistance to protein synthesis inhibitors like gentamicin and chloramphenicol but no change in susceptibility to cell wall-active antibiotics like penicillin and vancomycin [1]. This suggests that the resistance mechanism can have broad-spectrum effects, but they are not universal.
Q2: Is this compound effective against other Gram-positive pathogens? Yes. Studies show this compound has potent activity against Staphylococcus aureus, including MRSA. Its mechanism may involve multiple targets, including disruption of membrane-bound signal transduction [1] [4]. Research indicates it can also synergize with β-lactam antibiotics against S. aureus [4].
Q3: How does the resistance mechanism of traB mutation differ from classic antibiotic resistance?
Unlike many antibiotics that have a specific molecular target, this compound's action is likely physical (membrane disruption). The traB resistance is therefore not a direct target modification but a fortification of the cell envelope. This is similar to non-specific defense strategies like adaptive cell wall thickening seen in some vancomycin-resistant enterococci [5].
Q4: Can I use a disk diffusion assay to screen for this compound resistance? For initial screening, disk diffusion might work. However, for definitive and quantitative results, the broth microdilution method is strongly recommended to determine the Minimum Inhibitory Concentration (MIC). This compound is lipophilic and can interact with media components, making dilution methods in liquid or solid agar more reliable [1] [6].
The table below summarizes the key characteristics of different this compound production methods to help you select the appropriate approach.
| Method | Catalyst/Conditions | Reported Yield | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Enzymatic (ENZ) [1] | Lipozyme 435 (Immobilized Candida antarctica lipase), 57°C, solvent-free | 49.5% α-monolaurin | Lower energy consumption, cleaner product, significantly lower capital investment and CO2 emissions (50 t/year) [1] | Lower daily profitability compared to chemical methods [1] |
| Chemical (CHEM) [1] [2] | Acid catalysts (e.g., H2SO4, p-toluenesulfonic acid/pTSA), ~130°C, solvent-free | 31.05% - 43.9% [1] [2] | High, commercially viable yields; established process | High energy use, can form di-/triglycerides, requires purification, darkens product color, higher CO2 emissions (678.7 t/year) [1] |
| Autocatalytic (AUT) [1] | No catalyst, high temperature (190-220°C) | 41.7% [1] | Avoids catalyst costs and removal | Highest energy consumption, similar byproduct and color issues as CHEM method [1] |
Q1: What is the most significant factor affecting the yield and purity of chemically synthesized this compound? The strength and amount of acid catalyst are critical. Overly strong catalysts can promote the formation of dilaurin and other byproducts, reducing this compound yield [2]. Using a milder catalyst like p-toluenesulfonic acid (pTSA) at 2.5% (w/w of lauric acid) has been shown to achieve a purer product (100% purity) with a good yield (43.54%) compared to stronger acids [2].
Q2: How can I simplify the purification of this compound without using complex column chromatography? A liquid-liquid extraction method using a hydroalcoholic solution is an effective alternative [2].
Q3: Why is my this compound product dark in color? How can I prevent this? Dark coloration is a common issue in high-temperature chemical and autocatalytic methods due to random side reactions [1]. To prevent this:
Q4: From a techno-economic perspective, is investing in enzymatic synthesis worthwhile? While the enzymatic (ENZ) process may show a lower daily profit, its significantly lower capital investment (up to four times less than the CHEM process) and minimal environmental footprint make it an attractive investment. The ENZ process has a higher Return on Investment (ROI) and Net Present Value (NPV) due to its lower operating costs [1].
Problem: Low Yield in Enzymatic Synthesis
Problem: Difficulty Removing Byproducts (Di-/Triglycerides)
Problem: Inconsistent Antibacterial Activity in Final Product
The following diagram outlines a systematic workflow for developing and optimizing a this compound purification process, integrating the strategies discussed above.
Systematic Workflow for this compound Purification Process Development
Effective this compound dosing requires gradual escalation across several weeks. Standard research and clinical protocols often use a 600mg capsule as a reference point, adjusting based on body weight and individual tolerance [1].
The table below outlines a typical build-up protocol to minimize Herxheimer reaction risk:
| Week | Under 125 lbs (≈56.7 kg) | Average Adult (125-225 lbs / ≈56.7-102 kg) | Above 225 lbs (≈102 kg) |
|---|---|---|---|
| Week 1 | 1 capsule, every other day | 1 capsule, 1x per day | 2 capsules, 1x per day |
| Week 2 | 1 capsule, 1x per day | 2 capsules, 1x per day | 3 capsules, 1x per day |
| Week 3 | 1 capsule, 2x per day | 2 capsules, 2x per day | 3 capsules, 2x per day |
| Week 4+ | 1 capsule, 3x per day | 2 capsules, 3x per day | 3 capsules, 3x per day |
Source: Adapted from this compound and More Dosing Guidance [1]
For pure this compound pellets (e.g., Lauricidin), the protocol is even more gradual. Recommendations suggest starting with a ¼ teaspoon (approx. 1 gram), two to three times daily with food, and slowly working up to 1 scoop (approx. 3 grams) two to three times daily [2]. Maximum doses in studies have reached up to 9 grams per day, though this is rarely needed and should be approached with caution [3].
The Jarisch-Herxheimer Reaction is an acute, temporary inflammatory response caused by the rapid release of endotoxins, lipoproteins, and other inflammatory agents from bacteria, viruses, or fungi as they are killed by an antimicrobial agent [1] [4] [5].
The relationship between this compound dosing and the body's response can be visualized as a cycle that researchers should aim to manage effectively:
Common symptoms reported in the literature include [1] [4] [5]:
Symptoms typically appear within 24-72 hours of initiating or increasing the dose and are usually self-limiting, resolving within a few days to two weeks as the body clears the toxins [4] [5].
When a Herxheimer reaction occurs, the following management strategies are recommended in integrative and functional medicine literature:
| Strategy | Action | Rationale & Examples |
|---|---|---|
| Protocol Adjustment | Reduce this compound dose or pause for 1-2 days. Resume at a lower dose once symptoms subside [6] [5]. | Allows body's detoxification pathways to clear backlog of endotoxins [4]. |
| Support Detoxification Pathways | Use binders (e.g., Activated Charcoal), support liver (e.g., NAC, Milk Thistle), and ensure regular bowel movements (e.g., Magnesium) [4] [5]. | Binders trap toxins in GI tract; liver is primary detox organ; bowels are key elimination pathway [4]. |
| Hydration & Electrolytes | Increase water intake. Consider electrolytes, especially if sweating. | Supports kidney function and overall toxin clearance [4]. |
| Heat Therapy | Utilize saunas or Epsom salt baths [4] [5]. | Promotes toxin elimination through sweating; Epsom salt provides magnesium [4]. |
While human clinical trials are limited, preclinical studies provide evidence for this compound's mechanism and potential efficacy:
Q1: How can researchers distinguish a Herxheimer reaction from an allergy to the supplement? A Herxheimer reaction typically presents with flu-like symptoms that appear 24-72 hours after dosing and are temporary. A true allergic reaction often occurs minutes to hours after intake and may include symptoms like hives, itching, tingling, swelling of the airways, or difficulty breathing. Allergic symptoms warrant immediate discontinuation and medical attention [4] [2].
Q2: Is consuming coconut oil an effective alternative to purified this compound for research? No. To achieve therapeutic levels of this compound equivalent to one 600mg capsule, you would need to consume an impractical amount of coconut oil (e.g., 6.5 teaspoons or ~32mL) [3]. Clinical trials using coconut oil alone have shown no clear benefit for viral progression, making concentrated this compound supplements necessary for a meaningful experimental effect [3].
Q3: What is the maximum safe dosage of this compound used in studies? While generally regarded as safe, caution is advised when dosages exceed 6 grams per day [1]. Some sources note that studies have used up to 9 grams per day as a maximum, though this is rarely needed [3]. The manufacturer of Lauricidin recommends not exceeding 12 scoops (approx. 36 grams) per day and always starting with a minimal dose [2].
Understanding how monolaurin works and how bacteria resist it is fundamental for troubleshooting experimental challenges.
Primary Mechanism: this compound is an amphipathic molecule. Its primary antibacterial action comes from integrating into and disrupting the microbial lipid bilayer [1]. This leads to:
Additional Effects: At sub-inhibitory concentrations, this compound can inhibit the production of bacterial toxins (e.g., staphylococcal enterotoxins) and interfere with cell signaling and virulence [1] [2].
Gram-Negative Challenge & Resistance: Gram-negative bacteria are generally less susceptible due to their protective outer membrane containing lipopolysaccharides (LPS) [1]. Research on Enterococcus faecalis suggests one resistance mechanism involves changes in cell surface hydrophobicity, which limits the diffusion of this compound to its target on the cytoplasmic membrane [3]. Mutants with increased resistance showed a thicker cell wall and a more hydrophilic surface [3].
The following diagram illustrates the primary mechanism of action and the known resistance pathway.
The table below summarizes Minimum Inhibitory Concentration (MIC) data from various in vitro studies, providing a baseline for your experimental comparisons.
| Bacterial Strain | Gram Stain | MIC Range | Citation |
|---|---|---|---|
| Escherichia coli | Negative | 2,500 - 15,000 mg/L [4]; >20,000 mg/L (reduced growth) [5] | |
| Salmonella enterica Typhimurium | Negative | 2,500 - 15,000 mg/L [4] | |
| Campylobacter jejuni | Negative | 500 - 1,000 mg/L [4] | |
| Pseudomonas aeruginosa | Negative | 2,500 - 15,000 mg/L [4] | |
| Klebsiella pneumoniae | Negative | >20,000 mg/L (No inhibition) [2] | |
| Staphylococcus aureus | Positive | 250 - 2,000 µg/mL [6]; 10,000 µg/mL (20 mg/mL) [5] | |
| Streptococcus pneumoniae | Positive | 10 mg/L [4] | |
| Bacillus subtilis | Positive | 320 µg/mL [7] | |
| Enterococcus faecalis | Positive | >100 µg/mL (Resistant mutants) [3] |
Here are proven methods to overcome the intrinsic resistance of Gram-negative bacteria and boost this compound's activity.
These core methodologies can be adapted for creating detailed troubleshooting guides and standard operating procedures (SOPs).
This is a standard method for determining the Minimum Inhibitory Concentration [6].
This method quantitatively measures the interaction between this compound and another agent (e.g., an antibiotic) [6].
The table below summarizes the primary combination strategies and detailed methodologies cited in recent literature.
| Combination Type | Key Findings & Efficacy | Detailed Experimental Protocol |
|---|
| β-lactam Antibiotics (e.g., Ampicillin, Amoxicillin) | High synergism (83-100% of tested isolates) with MRSA and other S. aureus isolates. Significantly reduces MIC of both agents [1]. | 1. FIC Index: Prepare serial dilutions of this compound and antibiotic in a checkerboard microdilution assay. Calculate FIC Index = (MICAB in combo/MICAB alone) + (MICML in combo/MICML alone). Synergy defined as FIC ≤ 0.5 [1]. 2. Time-Kill Assay: Inoculate ~10⁶ CFU/mL of bacteria in a broth containing this compound and/or antibiotic at desired concentrations. Incubate at 37°C. Plate serial dilutions at 0, 4, 8, and 24 hours to determine viable counts. Synergy is a ≥100-fold (≥2-log10) increase in killing compared to the most active single agent [1]. | | UV-A Light Treatment | Dramatic log reduction: Co-treatment with EL (erythorbyl laurate, a this compound analog) and UV-A achieved a 5.5-log CFU/mL reduction in E. coli, compared to 1.9-log (EL alone) and 0.5-log (UV-A alone) [2]. | 1. Preparation: Suspend bacterial cells (e.g., ~10⁶ CFU/mL) in a buffer or dilute medium. 2. Treatment: Add this compound (or EL) to the suspension. Immediately expose the mixture to UV-A light (320-405 nm wavelength). Include controls for compound alone, light alone, and no treatment. 3. Analysis: Serially dilute post-treatment suspensions, plate on solid media, and count colonies after incubation. Gene expression analysis (RT-PCR) can be used to study oxidative and membrane stress responses [2]. |
Q1: My combination therapy is not showing synergistic effects. What could be wrong?
Q2: How can I enhance the efficacy of this compound, especially against Gram-negative bacteria?
Q3: What are the critical controls for these experiments? Always include the following controls in your setup:
The following diagram outlines a general decision workflow for establishing and troubleshooting a this compound combination therapy protocol.
This technical guide synthesizes the most current methodologies for optimizing this compound in combination therapies. I hope it serves as a robust foundation for your research.
| Cell Type | Experimental Context | Cytotoxic Concentration (LD₅₀ or Toxic Threshold) | Safe Concentration (Non-Toxic) | Key Findings |
|---|---|---|---|---|
| Human Gingival Fibroblasts (HGF-1) & Oral Keratinocytes (OBA-9) [1] | In vitro cytotoxicity assay (24h treatment) | > 1000 µM (LD₅₀) | 25 µM & 50 µM (No toxicity after 24h) | Concentrations with antimicrobial and anti-inflammatory effects were non-cytotoxic [1]. |
| Human Epidermal Keratinocytes (HEK) & Human Dermal Fibroblasts (HDF) [2] | In vitro cytotoxicity assay | > 2 µg/mL (Approx. 6.5 µM) | 2 µg/mL (No cytotoxicity reported) | Minimal Inhibitory Concentration (MIC) for drug-resistant S. aureus was non-cytotoxic [2]. |
Here are answers to specific technical questions you might encounter while working with this compound.
Q1: What is a safe starting concentration for this compound in antimicrobial assays with human cells? A safe and effective starting point is a concentration range of 2 to 50 µM. Multiple studies have confirmed that this range exhibits significant antimicrobial activity against pathogens like S. aureus and A. actinomycetemcomitans while showing no toxicity to various human cell lines, including skin and oral cells [1] [2]. You should first determine the Minimum Inhibitory Concentration (MIC) for your target pathogen and then test that specific concentration for cytotoxicity against your cell model.
Q2: How should I prepare and deliver this compound to cell cultures to avoid solvent toxicity? this compound requires a solvent like Dimethyl Sulfoxide (DMSO) for initial solubilization before dilution in the aqueous culture medium [3]. To prevent solvent-related cytotoxicity:
Q3: Does this compound's mechanism of action inherently damage human cell membranes? While this compound integrates into lipid membranes, its action is more selective. Evidence suggests that concentrations effective against pathogens do not harm human cells in experimental models. This is likely because human serum factors, like albumin, buffer its effect, and the composition of human cell membranes differs from that of microbial membranes [4]. Furthermore, at higher concentrations, it may even modulate human immune cell responses by suppressing excessive T-cell activation, rather than causing cell death [4].
Q4: How can I visualize the experimental workflow for testing this compound cytotoxicity? The following diagram outlines a standard co-culture model used to evaluate this compound's antimicrobial efficacy and host cell cytotoxicity simultaneously.
Q5: What is the signaling pathway by which this compound modulates the host immune response? In co-culture models, this compound treatment reduces the expression of key pro-inflammatory cytokines. The diagram below illustrates this immunomodulatory pathway.
The most critical step for reducing cytotoxicity risk is conducting a dose-response cytotoxicity assay specific to your cell model. The safety profile of this compound is promising, but you should always validate conditions for your unique experimental setup.
The table below compares the fundamental characteristics of monolaurin and conventional antibiotics related to resistance.
| Feature | This compound | Conventional Antibiotics |
|---|---|---|
| Primary Mechanism of Action | Non-specific physical disruption of the lipid cell membrane/envelope [1] [2] [3]. | Targets specific bacterial processes (e.g., cell wall synthesis, protein synthesis, DNA replication) [4]. |
| Resistance Mechanism | Limited reports; one proposed mechanism involves genetic mutations that alter cell surface hydrophobicity, reducing this compound uptake [5]. | Multiple well-defined mechanisms: enzymatic inactivation, target modification, efflux pumps [4]. |
| Propensity for Resistance | Considered low; most bacteria in studies show no resistance, and it can restore susceptibility to resistant bacteria [6] [1]. | High; rapid development of resistance is common, often spreading via horizontal gene transfer [4]. |
| Key Advantage | Attacks multiple targets simultaneously due to its physical mechanism; can inhibit biofilm formation and enhance antibiotic action [1] [3] [7]. | High specificity and potency against their target pathogens. |
This compound's membrane-disrupting action is a less specific, physical process that is difficult for microbes to combat through simple genetic mutation [3]. In contrast, conventional antibiotics interfere with specific biochemical pathways. A single mutation in a bacterial gene can confer resistance, and these resistance genes can rapidly spread between bacteria [4].
Recent studies provide quantitative data on this compound's efficacy against antibiotic-resistant strains and its potential for synergistic use.
The following data comes from a 2025 study on patients with atopic dermatitis, where this compound successfully inhibited resistant S. aureus isolates [2] [8].
| Resistant Strain | Resistance Marker | This compound MIC (µg/mL) |
|---|---|---|
| Methicillin-Resistant S. aureus (MRSA) | mecA gene | 2 |
| Mupirocin-Resistant S. aureus | mupA gene | 2 |
| Fusidic Acid-Resistant S. aureus | fusA gene mutation | 2 |
A 2024 study on S. aureus isolates demonstrated that combining this compound with β-lactam antibiotics can reverse resistance [1].
| Measurement | Finding |
|---|---|
| BlaZ Gene Expression | Significant decrease after treatment with sub-MIC this compound (250-500 µg/mL). |
| Synergism Rate | Combination therapy showed synergism in 83.3% to 100% of isolates. |
| FIC Index Results | Established a significant reduction in the MIC of antibiotics when used with this compound. |
| Conclusion | This compound is a "potential candidate" for combination therapy against resistant infections. |
For researchers seeking to replicate or build upon these findings, the core methodologies from key studies are outlined below.
This protocol was used to determine the Minimum Inhibitory Concentration (MIC) of this compound against clinical isolates [2] [8].
This method assesses the effect of this compound on bacterial biofilms, a key factor in chronic infections and resistance [7].
The evidence suggests this compound is a promising agent in the fight against antimicrobial resistance (AMR), primarily in two contexts:
Future research should focus on comprehensive pharmacokinetic and toxicology studies in humans to determine proper systemic dosing, which is a necessary step before in vivo clinical trials can proceed [6].
The table below summarizes key experimental data comparing the antimicrobial activity of monolaurin and lauric acid.
| Aspect | This compound | Lauric Acid |
|---|---|---|
| Relative Potency | Up to 200x more bactericidal than lauric acid against certain microbes [1] [2]; ~5-15x more effective against B. weihenstephanensis [3] | Baseline potency [1] [2] |
| Exemplary MIC values | S. aureus: 2 µg/mL [4]; MRSA: 500-2000 µg/mL [5] | S. aureus: 156 µg/mL (1.56 mg/mL) [6] |
| Gram-positive Bacteria | High efficacy (e.g., Staphylococcus aureus, Streptococcus spp.) [7] [1] | Good efficacy [8] [6] |
| Gram-negative Bacteria | Broad-spectrum efficacy (e.g., E. vulneris, Enterobacter spp.) [7]; Ineffective against some (e.g., E. coli, K. pneumoniae) [1] | Variable efficacy; Ineffective against some (e.g., K. oxytoca, K. pneumoniae) [8] |
| Antibiofilm Activity | Strong - inhibits formation and eradicates pre-formed MRSA biofilms [1] [5] | Information not specific in search results |
| Additional Actions | Inhibits virulence factors (e.g., toxins) and quorum sensing; synergizes with β-lactam antibiotics [1] [5] [9] | Inhibits swarming motility and biofilm in some pathogens [9] |
For replicability, here are methodologies from key studies:
Broth Microdilution for MIC (this compound vs. MRSA) [5]
Agar Dilution & Checkerboard Assay for Synergy [5]
Tissue Culture Plate (TCP) Method for Biofilm [5]
Antibacterial Mechanism of Lauric Acid [6]
This compound and lauric acid share a common primary mechanism but differ in efficiency and secondary targets, as illustrated below.
The diagram above shows that both compounds primarily target the microbial cell membrane. This compound's superior potency is attributed to its surfactant properties as a monoglyceride, allowing it to form micelles at lower concentrations and integrate more effectively into lipid membranes than lauric acid [1] [9]. Beyond membrane disruption, this compound exhibits broader secondary mechanisms, including significant inhibition of virulence factors like toxic shock syndrome toxin-1 (TSST-1) and interference with bacterial cell-to-cell communication (quorum sensing) [1] [9].
The following tables consolidate quantitative data from recent studies on this compound's effects against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Pathogenic Bacteria
| Pathogenic Bacteria Strain | MIC Value | Context & Year | Citation |
|---|---|---|---|
| Staphylococcus aureus (MRSA, from AD patients) | 2 µg/mL | Clinical isolates from atopic dermatitis patients (2025) | [1] |
| Staphylococcus aureus (MRSA, biofilm-forming) | 500 - 2000 µg/mL | Clinical isolates from wound infections (2024) | [2] |
| Staphylococcus aureus (general isolates) | 250 - 2000 µg/mL | 115 clinical isolates (2024) | [3] |
| Aggregatibacter actinomycetemcomitans (periodontitis) | 50 µM (≈ 17.8 µg/mL)* | In vitro co-culture model (2018) | [4] |
Note: Converted from molar concentration for comparison; approximate molecular weight of this compound is 274.4 g/mol.
Table 2: Selectivity Profile of this compound
| Category | Microorganisms | Effect of this compound | Experimental Context | Citation |
|---|---|---|---|---|
| Pathogens | Staphylococcus aureus (incl. MRSA), Streptococcus spp. | Growth inhibition & cell death | In vitro studies on clinical isolates | [5] [2] [6] |
| Bacillus species, Clostridium perfringens | Growth inhibition | In vitro studies | [5] | |
| Enveloped viruses (e.g., HSV, Influenza, SARS-CoV-2) | Envelope disintegration, inactivation | In vitro studies | [5] [7] | |
| Fungi/Yeast (e.g., Candida albicans) | Antifungal & anti-biofilm activity | In vitro & in vivo mouse models | [5] | |
| Beneficial Bacteria | Lactobacillus and Bifidobacterium species | Minimal to no growth inhibition | In vitro evaluation of gut commensals | [5] |
| Enterococcus species (certain strains) | Minimal to no growth inhibition | In vitro evaluation | [5] | |
| Oral Biofilm | Pathogenic families (e.g., Spirochaetaceae, Tannerellaceae) | Significant reduction | Clinical trial on periodontitis (2025) | [8] |
| Beneficial families (e.g., Streptococcaceae) | Promotion or increase | Clinical trial on periodontitis (2025) | [8] |
For research reproducibility, here are the methodologies from pivotal studies.
This general protocol is adapted from several studies investigating MIC and the selective effect on gut commensals [5] [2] [3].
This protocol is based on a 2024 study investigating this compound's effect on MRSA biofilms [2].
This compound's selectivity stems from its primary mechanism of action and its differential impact on microorganisms.
Diagram 1: Proposed mechanism for the selective antimicrobial action of this compound. Its amphipathic nature allows it to integrate into and disrupt the lipid bilayers of susceptible pathogens, leading to cell death. The inherent structural differences in the membranes of many beneficial bacteria make them resistant to this effect [5].
Beyond direct membrane disruption, this compound exerts other effects that contribute to its antimicrobial and beneficial activity:
The table below summarizes the key experimental findings comparing monolaurin and traditional antibiotics against bacterial biofilms.
| Aspect | This compound | Traditional Antibiotics (e.g., Vancomycin, Rifampicin) | Key Experimental Findings |
|---|---|---|---|
| Primary Anti-biofilm Action | Disrupts biofilm formation and eradicates pre-formed biofilms [1] [2]. | Primarily targets planktonic (free-floating) bacteria; poor penetration into biofilm matrix [3]. | This compound: BIC({50}) vs. *S. epidermidis*: 26.7 µg/mL; BEC({50}): 322.5 µg/mL [2]. Vancomycin: Ineffective at disrupting mature biofilm biomass in some models [4]. |
| Effect on Planktonic Cells (MIC) | Variable, often high MICs [1] [2] [5]. | Low MICs against susceptible planktonic cells. | This compound MIC vs. MRSA: 250-2000 µg/mL [1] [5]. Rifampicin MIC vs. S. epidermidis: ≤0.488 µg/mL [2]. |
| Synergy with Other Drugs | Strong synergy with β-lactam antibiotics (e.g., ampicillin) against S. aureus [1] [5]. | Combinations (e.g., Vancomycin + ultrasound) can enhance efficacy [3]. | FIC Index for this compound + β-lactams: 0.0039-0.25 (highly synergistic) [1] [5]. |
| Impact on Resistance Genes | Downregulates key genes: icaD (biofilm matrix) and blaZ (β-lactamase) [1] [5]. |
Resistance often develops via mutations in drug targets or upregulation of efflux pumps [6]. | This compound (250 µg/mL) significantly reduced icaD and blaZ gene expression [1] [5]. |
| Cellular Morphology Impact | Causes cell elongation, swelling, and outer membrane damage [5]. | Varies by antibiotic class; e.g., cell wall rupture or protein synthesis inhibition. | Scanning Electron Microscopy (SEM) reveals reduced cell attachments and biofilm architecture after this compound treatment [1] [5]. |
This compound employs a multi-targeted strategy against bacteria and their biofilms, as illustrated in the following pathway diagram.
The diagram summarizes this compound's multi-faceted mechanism, which includes:
icaD (essential for biofilm polysaccharide synthesis) and blaZ (which encodes β-lactamase) [1] [5].For researchers seeking to replicate or build upon these findings, here are detailed methodologies from key studies.
This standard protocol is used to determine the concentrations that inhibit biofilm formation or eradicate pre-formed biofilms [2].
This assay quantifies the interaction between this compound and antibiotics [1] [5].
Used to confirm this compound's impact on gene targets like icaD and blaZ [1] [5].
icaD or blaZ and a housekeeping gene (e.g., rpoD).Irritant